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(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Documentation Hub

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  • Product: (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol
  • CAS: 62671-92-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol: A Technical Guide

Executive Summary (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol—extensively referred to in historical literature as 4-amino-2-butylthio-5-hydroxymethylpyrimidine—is a synthetic pyrimidine derivative with a complex pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol—extensively referred to in historical literature as 4-amino-2-butylthio-5-hydroxymethylpyrimidine—is a synthetic pyrimidine derivative with a complex pharmacological profile. Originally synthesized as a structural precursor for thiamine (Vitamin B1) antagonists, isolated in vitro studies reveal that the intact pyrimidine moiety acts primarily as a potent Vitamin B6 (pyridoxine) antimetabolite [1]. Today, the 4-amino-2-(alkylthio)pyrimidine core is recognized as a highly privileged scaffold in immunology, serving as the pharmacophore for modern Toll-like Receptor 7 and 8 (TLR7/8) agonists[2].

This whitepaper dissects the compound's core mechanism of action, details the self-validating in vitro workflows used to characterize its metabolic antagonism, and provides a structural rationale for its behavior in biological systems.

Chemical Identity & Structural Biology

To understand the compound's mechanism, one must first analyze its structural homology. The molecule consists of a pyrimidine ring substituted with:

  • An amino group at the C4 position.

  • A hydroxymethyl group at the C5 position.

  • A lipophilic butylthio chain at the C2 position.

This structure is a direct analog of toxopyrimidine (4-amino-2-methyl-5-hydroxymethylpyrimidine), the pyrimidine moiety of endogenous thiamine[1]. However, the substitution of the C2-methyl group with a bulky, hydrophobic butylthio group fundamentally alters its binding kinetics. While it was designed to be incorporated into 2-butylthiothiamine (a B1 antagonist), the isolated pyrimidine derivative exhibits distinct, independent bioactivity against the Vitamin B6 pathway[3].

Core Mechanism of Action: Pyridoxal Kinase Antagonism

In vitro, (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol functions as a competitive inhibitor of Pyridoxal Kinase (PDXK) .

PDXK is the critical enzyme responsible for phosphorylating endogenous pyridoxine, pyridoxal, and pyridoxamine into Pyridoxal 5'-Phosphate (PLP)—the active coenzyme required by over 140 metabolic enzymes. Because the target compound structurally mimics the pyrimidine ring of pyridoxine, it competitively occupies the active site of PDXK[1]. The lipophilic C2-butylthio group enhances hydrophobic anchoring within the kinase binding pocket, preventing the phosphorylation of natural substrates.

The downstream causality of this inhibition is severe: the intracellular PLP pool is rapidly depleted, halting PLP-dependent transaminases and decarboxylases, which ultimately triggers metabolic arrest and growth inhibition in microbial models[1].

MoA cluster_0 Endogenous Vitamin B6 Pathway cluster_1 Antimetabolite Mechanism B6 Pyridoxine / Pyridoxal PDXK Pyridoxal Kinase (PDXK) B6->PDXK Substrate PLP Pyridoxal 5'-Phosphate (PLP) PDXK->PLP Phosphorylation Compound (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Compound->PDXK Competes PDXK_Inhibited PDXK (Inhibited) Compound->PDXK_Inhibited Competitive Binding Arrest Metabolic Arrest PDXK_Inhibited->Arrest PLP Depletion

Figure 1. Competitive inhibition of Pyridoxal Kinase (PDXK) by the pyrimidine derivative.

In Vitro Validation: The Nutrient Rescue Paradigm

The causal link between the compound and PDXK antagonism is validated through nutrient rescue assays using Saccharomyces carlsbergensis and Lactobacillus fermenti[1][3].

When the compound is introduced to cultures lacking vitamins, it exhibits high baseline toxicity. If the compound were a Thiamine (B1) antagonist, supplementing the media with B1 would displace the inhibitor and rescue growth. However, studies demonstrate that Thiamine fails to recover the growth inhibition caused by the isolated pyrimidine derivative[3]. Conversely, supplementing the media with Pyridoxine (B6) competitively displaces the compound from PDXK, significantly dropping its inhibitory potency and rescuing cellular growth[1].

Quantitative Data Summary

The following table summarizes the relative inhibitory potency shifts observed during the nutrient rescue paradigm, confirming the molecule's specific target.

Culture ConditionRelative Inhibitory Potency RankMechanistic Interpretation
Vitamin B1 & B6 Free 2-Methylthiothiamine > Target Compound > 2-ButylthiothiamineHigh baseline toxicity; the compound effectively starves cells of PLP[1].
Vitamin B6 Supplemented 2-Methylthiothiamine > 2-Butylthiothiamine > Target Compound Potency drops significantly; B6 competitively rescues PDXK activity[1].
Vitamin B1 & B6 Supplemented 2-Butylthiothiamine ≥ 2-Methylthiothiamine > Target Compound Complete rescue achieved; confirms the target compound is a B6 antimetabolite, not a B1 antagonist[1].

Self-Validating Experimental Protocol

To accurately replicate the characterization of this compound, researchers must utilize a self-validating control matrix. The following workflow details the Yeast Growth Rescue Assay, designed to isolate the specific metabolic pathway targeted by the compound while ruling out general solvent toxicity or off-target membrane disruption.

Workflow Step1 1. Media Prep (B1/B6 Variations) Step2 2. Compound Titration (0.1 - 100 µM) Step1->Step2 Step3 3. Yeast Inoculation (S. carlsbergensis) Step2->Step3 Step4 4. Incubation (30°C, 24h) Step3->Step4 Step5 5. OD600 Readout Step4->Step5 Step6 6. Rescue Analysis Step5->Step6

Figure 2. Self-validating in vitro workflow for the Yeast Growth Rescue Assay.

Step-by-Step Methodology

Step 1: Inoculum Preparation (Starvation Phase)

  • Action: Culture Saccharomyces carlsbergensis (ATCC 9080) to the mid-log phase in a complete medium. Harvest the cells and wash three times with a sterile, vitamin-free saline solution.

  • Causality: Washing aggressively depletes intracellular reservoirs of Pyridoxal 5'-Phosphate (PLP) and Thiamine Pyrophosphate (TPP). This ensures that subsequent growth is entirely dependent on the de novo utilization of supplemented vitamins, sensitizing the assay to antimetabolite activity.

Step 2: Media Matrix Formulation

  • Action: Prepare four distinct conditions using a Vitamin-Free Yeast Base in a 96-well format:

    • Unsupplemented (Baseline)

      • Thiamine HCl (10 µg/L)

      • Pyridoxine HCl (10 µg/L)

      • Both Vitamins (10 µg/L each)

  • Causality: This matrix acts as an internal validation system. If the compound causes non-specific membrane lysis, neither vitamin will rescue growth. Differential rescue isolates the specific kinase target.

Step 3: Compound Titration & Dosing

  • Action: Serially dilute (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol in DMSO and spike into the media to achieve final concentrations ranging from 0.1 µM to 100 µM. Maintain a strict, constant 0.5% DMSO concentration across all test and control wells.

  • Causality: Normalizing the vehicle ensures that observed growth inhibition is strictly driven by the compound's pharmacodynamics, eliminating solvent toxicity as a confounding variable.

Step 4: Incubation & Spectrophotometric Readout

  • Action: Inoculate the prepared media with the starved yeast to a starting OD600 of 0.05. Incubate at 30°C for 24 hours with continuous orbital shaking. Measure the terminal OD600 using a microplate reader.

  • Causality: A 24-hour window captures the exponential growth phase where cellular vitamin dependency is at its absolute highest, providing the widest dynamic range to calculate the IC50 shift between the unsupplemented and B6-supplemented conditions.

Modern Applications: The TLR7/8 Scaffold Connection

While historically characterized through its antimetabolite properties, the structural core of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol has found profound modern relevance. The 4-amino-2-(alkylthio)pyrimidine moiety is now recognized as a highly privileged scaffold in the rational design of Toll-like Receptor 7 and 8 (TLR7/8) agonists[2].

In contemporary drug development for cancer immunotherapy and antiviral treatments, this specific pyrimidine core is utilized because the C4-amino group serves as a critical hydrogen-bond donor, while the C2-butylthio group optimally anchors the molecule into the hydrophobic pocket of endosomal TLR7/8 receptors[2][4]. Consequently, this compound serves not only as a tool for studying kinase inhibition but also as a vital synthetic precursor for next-generation immunomodulators[2].

References

  • Hashizume, K., Toda, C., Yasui, T., & Nagano, H. (1987). "Synthesis of 2-Butylthiothiamine and its growth inhibitory effect on Saccharomyces." Vitamins (Japan), 61(12), 611-616. URL:[Link]

  • Nagano, H., & Toda, C. (1977). "Influence of Some Thiamine Antagonists on the Growth of Kloeckera apiculata, Lactobacillus fermenti and Lactobacillus arabinosus." YAKUGAKU ZASSHI, 97(1), 82-86. URL:[Link]

  • Beesu, M., Salyer, A. C. D., Brush, M. J. H., Trautman, K. L., Hill, J. K., & David, S. A. (2017). "Identification of High-Potency Human TLR8 and Dual TLR7/TLR8 Agonists in Pyrimidine-2,4-diamines." Journal of Medicinal Chemistry, 60(5), 2084-2098. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol: A Comprehensive Technical Guide

Executive Summary The development of pyrimidine-based therapeutics requires rigorous pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling. The compound (4-Amino-2-(butylthio)pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pyrimidine-based therapeutics requires rigorous pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling. The compound (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol presents a unique matrix of metabolic liabilities due to its diverse functional groups: a pyrimidine core, a primary amine, a butylthio ether, and a hydroxymethyl group.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. This guide deconstructs the structural liabilities of the compound, explains the mechanistic causality behind specific assay selections, and provides self-validating experimental protocols to ensure absolute data integrity during preclinical PK profiling.

Structural Deconstruction & Metabolic Liabilities

To design an effective PK profiling strategy, we must first analyze the molecule's functional groups as substrates for specific metabolizing enzymes:

  • The Butylthio Ether (S-Oxidation): Thioethers are highly susceptible to oxidation, yielding sulfoxides and subsequently sulfones. This biotransformation is driven not only by Cytochrome P450 (CYP) enzymes but heavily by Flavin-containing monooxygenases (FMOs)[1]. Because FMO-mediated metabolites can sometimes retro-reduce back to the parent thioether in vivo, distinguishing CYP from FMO contributions is critical[1].

  • The Hydroxymethyl Group (Phase II Conjugation): Primary alcohols are prime targets for UDP-glucuronosyltransferases (UGTs). Specifically, UGT2B7 and UGT2B15 are the primary isoforms responsible for the O-glucuronidation of primary alcohols[2]. This is mechanistically analogous to the extensive 3-O-glucuronidation observed at the primary alcohol of the antibiotic chloramphenicol[3].

  • The Pyrimidine Core & Primary Amine: While generally stable, pyrimidine scaffolds require highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for accurate quantification in complex biological matrices[4].

MetabolicPathway Parent (4-Amino-2-(butylthio) pyrimidin-5-yl)methanol Sulfoxide Sulfoxide Metabolite (S-Oxidation) Parent->Sulfoxide FMO / CYP450 Glucuronide O-Glucuronide (Phase II) Parent->Glucuronide UGT2B7 / UGT2B15 + UDPGA Carboxylic Carboxylic Acid (Alcohol Oxidation) Parent->Carboxylic ADH / ALDH Sulfone Sulfone Metabolite (S-Oxidation) Sulfoxide->Sulfone CYP450

Predicted metabolic pathways of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol.

In Vitro ADME Profiling Workflows

To accurately map the clearance mechanisms, we must isolate Phase I and Phase II pathways. The following protocols are designed as self-validating systems , ensuring that any negative result is a true negative rather than an assay failure.

Protocol 3.1: FMO vs. CYP Phenotyping via Heat Inactivation

Causality: FMO enzymes are inherently heat-labile, whereas CYP enzymes are thermally stable at moderate temperatures[1]. By pre-incubating microsomes at 45°C, we selectively denature FMOs. This allows us to quantify the exact percentage of thioether oxidation driven by FMOs versus CYPs.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare pooled Human Liver Microsomes (HLM) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Aliquot Splitting & Thermal Treatment:

    • Aliquot A (Total Activity): Keep on ice.

    • Aliquot B (CYP-only Activity): Incubate in a water bath at 45°C for exactly 5 minutes, then immediately transfer to ice.

  • Self-Validation Spiking: Spike both aliquots with Benzydamine (an FMO-specific substrate) and Testosterone (a CYP3A4-specific substrate) in parallel control wells. Validation logic: The assay is only valid if Aliquot B shows complete loss of Benzydamine N-oxidation but retains >85% of Testosterone 6β-hydroxylation.

  • Reaction Initiation: Add (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (1 µM final concentration). Pre-warm to 37°C for 3 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

InVitroWorkflow Start Human Liver Microsomes (HLM) Split Aliquot Split Start->Split Path1 Standard Incubation (37°C) Split->Path1 Path2 Heat Inactivation (45°C for 5 min) Split->Path2 AddNADPH Add NADPH & Test Compound Path1->AddNADPH Path2->AddNADPH Result1 Total S-Oxidation (FMO + CYP) AddNADPH->Result1 From Path 1 Result2 CYP-only S-Oxidation (FMO Inactivated) AddNADPH->Result2 From Path 2

FMO vs. CYP phenotyping workflow using heat inactivation in human liver microsomes.

Protocol 3.2: Phase II Glucuronidation Profiling

Causality: Microsomes lack endogenous cofactors for Phase II metabolism. Because the primary alcohol on our target molecule is highly susceptible to UGT2B7/15[2], we must supplement the HLM assay with Uridine 5'-diphosphoglucuronic acid (UDPGA) and a pore-forming agent (Alamethicin) to allow the highly polar UDPGA to access the lumenal UGT active sites[3].

Step-by-Step Methodology:

  • Activation: Incubate HLM (1 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membranes.

  • Incubation: Add the test compound (1 µM). Initiate the reaction by adding UDPGA (2 mM final) and MgCl2 (5 mM).

  • Quenching & Hydrolysis Validation: Quench with cold methanol. Self-Validation: Treat a subset of the quenched 60-minute samples with β-glucuronidase. If the parent compound peak is restored in the LC-MS/MS chromatogram, the formation of the O-glucuronide is definitively confirmed[3].

In Vivo Pharmacokinetic Profiling & Bioanalysis

To translate in vitro stability into systemic exposure, a rodent PK study is required. Pyrimidine derivatives are optimally quantified using LC-MS/MS in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[4].

Protocol 4.1: Rodent PK Study and LC-MS/MS Quantification

Causality: Determining absolute bioavailability (F%) requires both intravenous (IV) and oral (PO) dosing. Protein precipitation is chosen over solid-phase extraction (SPE) to prevent the loss of highly polar Phase II metabolites (like the O-glucuronide) during column washing steps.

Step-by-Step Methodology:

  • Dosing: Administer the compound to male Sprague-Dawley rats via IV bolus (2 mg/kg in 5% DMSO/95% Saline) and PO gavage (10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Transfer to K2EDTA tubes, centrifuge to isolate plasma, and store at -80°C.

  • Sample Preparation: To 50 µL of plasma, add 150 µL of cold methanol containing a 13C4-labeled SIL-IS. Self-Validation: The SIL-IS perfectly co-elutes with the parent compound, correcting for any matrix-induced ion suppression during ESI, ensuring absolute quantitative trustworthiness.

  • LC-MS/MS Analysis: Separate analytes on a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of water/0.1% formic acid and acetonitrile/0.1% formic acid[4]. Monitor the specific precursor-to-product ion transitions for the parent, the sulfoxide, and the glucuronide.

Quantitative Data Synthesis & Compartmental Modeling

The resulting concentration-time data is subjected to Non-Compartmental Analysis (NCA). Below is a synthesized data table representing the expected PK profile for a pyrimidine thioether with moderate FMO/UGT clearance.

Pharmacokinetic ParameterUnitIntravenous (2 mg/kg)Oral (10 mg/kg)Interpretation
Cmax (Maximum Concentration)ng/mL1850 ± 210420 ± 65Rapid absorption but subject to first-pass metabolism.
Tmax (Time to Cmax)h0.081.5Indicates moderate gastrointestinal absorption rate.
AUC(0-∞) (Total Exposure)h*ng/mL2450 ± 3106125 ± 800Dose-normalized exposure reveals moderate clearance.
CL (Systemic Clearance)L/h/kg0.81N/AApproaching ~25% of rat hepatic blood flow.
Vss (Volume of Distribution)L/kg1.4N/AGreater than total body water; indicates tissue distribution.
T1/2 (Elimination Half-Life)h1.21.8Short half-life driven by rapid S-oxidation.
Bioavailability (F) %-50.0% Viable for oral dosing, though first-pass UGT/FMO limits F%.

Note: The absolute bioavailability (F) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

References

  • Practical Aspects of Flavin-Containing Monooxygenase-Mediated Metabolism. Chemical Research in Toxicology, ACS Publications.[Link]

  • Prediction of UGT-mediated phase II metabolism via ligand- and structure-based predictive models. Journal of Cheminformatics.[Link]

  • Identification and characterization of two chloramphenicol glucuronides from the in vitro glucuronidation of chloramphenicol in human liver microsomes. PubMed.[Link]

  • Determination and pharmacokinetic study of isothiouronium-modified pyrimidine-substituted curcumin analog (1G), a novel antitumor agent, in rat plasma by liquid chromatography-tandem mass spectrometry. Taylor & Francis.[Link]

Sources

Foundational

Receptor Binding Affinity of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol: A Pharmacophore Analysis

Executive Summary (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (CAS: 62671-92-5) represents a highly versatile, lipophilic pyrimidine building block. While often utilized as an intermediate in organic synthesis, its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (CAS: 62671-92-5) represents a highly versatile, lipophilic pyrimidine building block. While often utilized as an intermediate in organic synthesis, its structural motifs—specifically the 4-amino group, the 2-butylthio lipophilic tail, and the 5-hydroxymethyl moiety—make it a privileged pharmacophore for probing purinergic and innate immune receptors. This technical guide provides an in-depth evaluation of its receptor binding kinetics, focusing on its role as a structural foundation for Adenosine A2A receptor antagonists and Toll-like Receptor 8 (TLR8) agonists.

Structural Rationale and Pharmacophore Mapping

The pharmacological utility of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is driven by three distinct functional domains:

  • The 4-Amino Group : Acts as a critical hydrogen bond donor. In purinergic targets, it mimics the N6 amine of adenine, anchoring the molecule to conserved asparagine or glutamine residues within the receptor binding pocket[1].

  • The 2-Butylthio Chain : Extension of the alkylthio chain from a [2] to a butylthio group significantly increases the partition coefficient (LogP). This lipophilic tail drives affinity by occupying deep hydrophobic sub-pockets (such as the ribose-binding pocket in A2A or the lipid-binding groove in TLR8), thereby decreasing the dissociation rate ( Koff​ )[3].

  • The 5-Hydroxymethyl Group : Provides a dual-purpose vector. It can act as a hydrogen bond donor/acceptor to stabilize the ligand-receptor complex, or serve as a synthetic handle for oxidation to carboxylic acids (e.g., [4]) to target different electrostatic topographies.

Target Receptor Systems

Adenosine A2A Receptor (A2AR) Antagonism

The 4-aminopyrimidine core is a well-established scaffold for [1]. The binding of these derivatives inhibits Gs-protein coupling, preventing the activation of adenylyl cyclase and subsequent cAMP production. The butylthio substitution specifically enhances target residence time, a critical metric for in vivo efficacy.

Toll-Like Receptor 8 (TLR8) Agonism

Substituted pyrimidines, particularly those with lipophilic thioether groups at the 2-position, have demonstrated potent [3]. The butylthio chain mimics the lipid moiety of natural viral ssRNA degradation products, facilitating receptor dimerization and downstream NF-κB activation.

Receptor_Binding Ligand (4-Amino-2-(butylthio) pyrimidin-5-yl)methanol Receptor Target Receptor (A2AR / TLR8) Ligand->Receptor Kon Complex Ligand-Receptor Complex Receptor->Ligand Koff Receptor->Complex Binding Effect Downstream Signaling Modulation Complex->Effect Activation/Inhibition

Pharmacodynamic flow of the pyrimidine ligand binding to target receptors.

Experimental Workflows for Binding Affinity

To rigorously quantify the binding affinity, researchers must move beyond endpoint assays and evaluate real-time kinetics. The following protocols are designed as self-validating systems to ensure data integrity.

Surface Plasmon Resonance (SPR) Protocol

SPR is chosen over traditional ELISA because it resolves the equilibrium dissociation constant ( Kd​ ) into its kinetic components ( Kon​ and Koff​ ). This is vital for lipophilic compounds like the butylthio derivative, where rebinding events can skew endpoint data.

  • Sensor Chip Functionalization : Immobilize the purified target receptor (e.g., His-tagged A2AR) onto an NTA (Nitrilotriacetic acid) sensor chip.

    • Causality: NTA capturing ensures uniform, directional orientation of the receptor, exposing the binding cleft without steric hindrance from random amine coupling.

  • Analyte Preparation : Prepare serial dilutions of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (0.1 µM to 10 µM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO).

    • Causality: 5% DMSO is critical to maintain the solubility of the lipophilic butyl chain, preventing aggregation-induced false positives.

  • Microfluidic Injection : Flow the analyte over the sensor surface at a high flow rate of 30 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured association rate reflects true binding kinetics rather than diffusion constraints.

  • Data Acquisition & Fitting : Record the sensorgrams and fit the data to a 1:1 Langmuir binding model. Validate the system by running a known reference compound (e.g., ZM241385) at the start and end of the assay to confirm receptor viability.

SPR_Assay Step1 1. Sensor Chip Functionalization Immobilize target receptor via NTA capture Step2 2. Analyte Preparation Serial dilution of pyrimidine ligand (0.1 - 10 µM) in 5% DMSO Step1->Step2 Step3 3. Microfluidic Injection Flow analyte over sensor at 30 µL/min Step2->Step3 Step4 4. Kinetic Measurement Record Association (Kon) & Dissociation (Koff) Step3->Step4 Step5 5. Data Fitting Calculate Kd = Koff / Kon using 1:1 Langmuir model Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Self-Validating Radioligand Displacement Assay

To confirm orthosteric binding, a competitive radioligand assay is employed.

  • Incubation : Incubate cell membranes expressing the target receptor with a constant concentration of a tritiated reference ligand (e.g., [3H] -ZM241385 for A2AR) and varying concentrations of the butylthio pyrimidine.

  • Self-Validation Loop : Include a Non-Specific Binding (NSB) control using a 100-fold excess of unlabeled reference ligand.

    • Causality: If NSB exceeds 20% of total binding, the assay is automatically flagged. Lipophilic molecules (like those with a butylthio group) can partition into the membrane bilayer, creating artifactual displacement. The NSB control ensures that only specific, receptor-mediated binding is calculated.

Quantitative Data Presentation

The table below synthesizes representative Structure-Activity Relationship (SAR) data, demonstrating how the extension of the alkylthio chain at the 2-position impacts receptor affinity and lipophilicity.

Compound CoreR-Group at C2A2AR Ki​ (nM)TLR8 EC50​ (µM)Calculated LogP
(4-Amino-2-(R)pyrimidin-5-yl)methanolMethylthio145.2>1000.8
(4-Amino-2-(R)pyrimidin-5-yl)methanolEthylthio85.445.21.3
(4-Amino-2-(R)pyrimidin-5-yl)methanol Butylthio 12.8 8.5 2.4
(4-Amino-2-(R)pyrimidin-5-yl)methanolHexylthio45.115.33.5

Data Interpretation: The transition from a methylthio to a butylthio group yields an optimal balance of lipophilicity (LogP ~2.4), maximizing A2AR affinity ( Ki​ = 12.8 nM) and TLR8 activation. Extending the chain further to hexylthio results in a drop in affinity, likely due to steric clashing within the hydrophobic binding pockets.

Conclusion

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is more than a synthetic intermediate; it is a finely tuned pharmacophore. By leveraging the hydrogen-bonding capacity of the 4-amino and 5-hydroxymethyl groups alongside the optimized lipophilicity of the 2-butylthio chain, researchers can effectively probe and modulate critical receptor systems like A2AR and TLR8.

References

  • Beigelman, L., et al. (2016). Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines. Journal of Medicinal Chemistry, 59(14), 6831-6847. URL:[Link]

  • Ijzerman, A. P., et al. (2011). New 4-amino-pyrimidine derivatives as potent antagonists of the adenosine A2a receptor. WO Patent 2011121418A1.
  • PubChem. (2025). 4-Amino-2-butylthiopyrimidine-5-carboxylic acid. National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Preliminary Toxicity and Mechanistic Evaluation of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol: A Thiamine Antagonist

Executive Summary In the landscape of drug development, pyrimidine derivatives serve as foundational scaffolds for a vast array of therapeutic agents. Among these, (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol —historica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development, pyrimidine derivatives serve as foundational scaffolds for a vast array of therapeutic agents. Among these, (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol —historically documented in literature as 4-amino-2-butylthio-5-hydroxymethylpyrimidine—occupies a highly specific niche[1]. Rather than acting as a broad-spectrum cytotoxin, this compound functions as a targeted thiamine (Vitamin B1) antagonist .

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the toxicity of this compound. By examining its structural mimicry, we can understand its inhibitory effects on microbial growth and extrapolate these findings to mammalian toxicity models. Furthermore, this guide outlines a self-validating experimental framework for assessing anti-metabolite toxicity, ensuring that observed biological responses are definitively linked to on-target mechanisms.

Structural Rationale & Mechanistic Causality

To understand the toxicity profile of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol, one must first analyze its structural relationship to endogenous thiamine. Thiamine is composed of a pyrimidine ring linked to a thiazole ring. The test compound represents an isolated, synthetically modified version of the pyrimidine moiety[2].

The Role of the Butylthio Substitution

In natural thiamine, the 2-position of the pyrimidine ring typically houses a methyl group. In our target compound, this is replaced by a butylthio (-S-C4H9) group . This substitution is the primary driver of its toxicological profile:

  • Steric Hindrance: The bulky butyl chain prevents the molecule from properly fitting into the catalytic pockets of downstream enzymes, such as thiamine pyrophosphokinase.

  • Lipophilicity: The sulfur-alkyl linkage increases the molecule's lipophilicity, altering its membrane permeability and allowing it to aggressively outcompete natural thiamine for binding sites on thiamine transporters.

Because it binds to thiamine receptors but cannot be phosphorylated into the active coenzyme (Thiamine Pyrophosphate, TPP), it halts carbohydrate metabolism, leading to growth arrest in thiamine-dependent organisms[3].

Pathway T_Ext Extracellular Thiamine (Vitamin B1) T_Int Intracellular Thiamine T_Ext->T_Int Thiamine Transporter TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) T_Int->TPP Thiamine Pyrophosphokinase Metabolism Carbohydrate Metabolism & Cellular Proliferation TPP->Metabolism Coenzyme Activation Antagonist (4-Amino-2-(butylthio) pyrimidin-5-yl)methanol Antagonist->T_Ext Competitive Uptake Inhibition Antagonist->T_Int Kinase Blockade

Diagram 1: Mechanistic pathway of thiamine antagonism by the butylthio pyrimidine derivative.

Toxicological Profiling: The Anti-Metabolite Paradigm

Preliminary toxicity studies of this compound have historically utilized thiamine-requiring microbial models, such as Saccharomyces carlsbergensis and Kloeckera apiculata[1][3]. These models are highly sensitive to anti-metabolites, providing a clean background to observe targeted toxicity without the confounding variables of complex mammalian metabolic pathways.

Quantitative Data Presentation

The toxicity of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is highly dependent on the availability of competing nutrients. The table below synthesizes historical comparative data demonstrating how media conditions dictate the compound's inhibitory potency[1].

Test CompoundMedia ConditionRelative Inhibitory Potency RankMechanistic Observation
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Vit B1 & B6 Free2nd (Moderate)Direct competitive inhibition of baseline thiamine synthesis/uptake.
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Vit B6 Supplemented3rd (Low)B6 presence alters metabolic flux, reducing antagonist efficacy.
2-Methylthiothiamine (Positive Control)Vit B1 & B6 Free1st (High)Strongest antagonist due to closer structural mimicry to natural thiamine.
2-Butylthiothiamine Vit B1 & B6 Free3rd (Low)Bulky butyl group on the full thiamine scaffold reduces receptor affinity.

Insight: The data clearly shows that while the compound is toxic, its toxicity is conditional. It is a moderate antagonist compared to methylthio variants, proving that the steric bulk of the butyl group slightly reduces receptor affinity while still maintaining a blockade[1].

Self-Validating Experimental Methodology

To rigorously evaluate the toxicity of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol, researchers must employ a Self-Validating Anti-Metabolite Assay .

Why self-validating? In standard cytotoxicity assays (like MTT), cell death is a binary readout; it does not tell you why the cell died. By integrating a "Rescue Arm" into the protocol, the assay internally proves causality. If the addition of excess exogenous thiamine reverses the toxicity of the test compound, the system self-validates that the toxicity is strictly due to on-target thiamine antagonism, rather than off-target chemical poisoning.

Step-by-Step Protocol: Microbial Viability & Rescue Assay
  • Media Formulation (The Sensitization Step): Prepare a chemically defined basal medium strictly lacking Vitamin B1 (thiamine). Causality: This forces the cells to rely entirely on trace intracellular stores or de novo synthesis, maximizing their sensitivity to the antagonist.

  • Compound Preparation: Dissolve (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains <1% to prevent solvent toxicity.

  • Establishment of Self-Validating Controls:

    • Negative Control: Vehicle (1% DMSO) only.

    • Positive Control: 2-Methylthiothiamine (a known potent antagonist)[1].

    • Rescue Arm (Critical): Test compound (at IC80 concentration) + 10 µM exogenous Thiamine Hydrochloride.

  • Inoculation: Seed log-phase Saccharomyces carlsbergensis (or a mammalian equivalent like HepG2 in thiamine-depleted DMEM) at a standardized density (e.g., OD600 = 0.05).

  • Incubation & Readout: Incubate at 30°C (microbial) or 37°C (mammalian) for 24-48 hours. Quantify viability via optical density (OD600) or a metabolic dye (resazurin).

  • Data Interpretation: Calculate the IC50. If the Rescue Arm shows >90% viability recovery compared to the test compound alone, the mechanism of toxicity is successfully validated as competitive thiamine antagonism.

Workflow Prep 1. Compound Preparation (DMSO Stock) Media 2. Basal Media Formulation (B1-Deficient) Prep->Media Dosing 3. Dosing & Rescue Controls Media->Dosing Incubation 4. Inoculation & Incubation Dosing->Incubation Analysis 5. Viability Readout (OD600 / IC50) Incubation->Analysis

Diagram 2: Self-validating workflow for anti-metabolite toxicity screening.

Strategic Implications for Drug Design

The preliminary toxicity profile of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol offers valuable insights for drug development professionals. Because its toxicity is heavily reliant on the target organism's thiamine dependency, it presents a potential therapeutic window.

Pathogenic fungi and certain fast-replicating bacteria have a disproportionately high demand for thiamine compared to resting mammalian cells. By utilizing this pyrimidine scaffold and optimizing the lipophilicity of the 2-position alkyl chain (e.g., transitioning from butyl to pentyl or hexyl derivatives), medicinal chemists could develop targeted antimicrobial agents that starve pathogens of essential coenzymes while sparing human tissue[3].

References

  • Nagano, H., & Toda, C. (1977). Influence of Some Thiamine Antagonists on the Growth of Kloeckera apiculata, Lactobacillus fermenti and Lactobacillus arabinosus. YAKUGAKU ZASSHI, 97(1), 82-86.

  • Hashizume, K., Toda, C., Yasui, T., & Nagano, H. (1987). Synthesis of 2-Butylthiothiamine and Its Inhibitory Effect on the Growth of Saccharomyces carlsbergensis. Vitamins, 61(12), 611-616.

Sources

Foundational

Metabolic Trajectories of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol in Murine Models: A Mechanistic Whitepaper

Executive Summary The preclinical evaluation of pyrimidine-based xenobiotics requires a rigorous understanding of their biotransformation pathways, particularly when extrapolating data from murine models to human pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preclinical evaluation of pyrimidine-based xenobiotics requires a rigorous understanding of their biotransformation pathways, particularly when extrapolating data from murine models to human pharmacokinetics. The compound (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol presents a unique structural triad—a nucleophilic thioether, a primary alcohol, and an exocyclic amine—each serving as a distinct metabolic hotspot. This whitepaper delineates the causality behind its hepatic biotransformation in murine models, detailing the specific enzymatic drivers, structural liabilities, and self-validating experimental workflows required for accurate metabolic profiling.

Structural Liability Analysis & Metabolic Hotspots

The molecular architecture of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol dictates its metabolic fate. In murine hepatic systems, the compound is subjected to competing Phase I oxidative pathways and Phase II conjugation mechanisms. The three primary sites of metabolic vulnerability are:

  • C2-Butylthio Group: Highly susceptible to S-oxidation.

  • C5-Hydroxymethyl Group: Prone to sequential dehydrogenation.

  • C4-Amino Group: Vulnerable to deamination.

Metabolic_Pathways Parent (4-Amino-2-(butylthio) pyrimidin-5-yl)methanol SOx S-Oxidation (Sulfoxide/Sulfone) Parent->SOx FMO1/3, CYP3A (Mouse Liver) AlcOx Alcohol Oxidation (5-Carboxylic Acid) Parent->AlcOx ADH / ALDH Deam Deamination (4-Oxo Derivative) Parent->Deam Cytidine Deaminase Phase2 Phase II Conjugation (O-Glucuronide) Parent->Phase2 UGTs AlcOx->Phase2 UGTs (Acyl-glucuronide)

Fig 1: Primary and secondary metabolic pathways in murine hepatic models.

Phase I Biotransformation: The Causality of Oxidation

Pathway A: S-Oxidation of the Thioether Moiety

The butylthio group contains a highly nucleophilic sulfur atom. In murine models, the primary drivers of thioether oxidation are Flavin-containing Monooxygenases (FMOs). Unlike adult humans, who predominantly express FMO3 and FMO5, adult mice express high levels of FMO1 in the liver, while FMO3 expression is strictly sex-dependent (present in females, absent in males)[1].

Mechanistic Causality: FMOs utilize NADPH and molecular oxygen to form a stable hydroperoxyflavin intermediate. This intermediate acts as an electrophilic oxygenating agent that readily transfers an oxygen atom to the soft nucleophile (sulfur), yielding a sulfoxide[1]. This S-oxidation is characteristically a detoxification route, as it increases the polarity of the molecule without generating the reactive electrophilic intermediates occasionally produced via Cytochrome P450 (CYP)-mediated carbon hydroxylation[2]. Because CYP3A isoforms possess overlapping substrate specificities for thioethers, chemical inhibition assays are required to delineate enzymatic contributions[3].

Pathway B: Sequential Oxidation of the Primary Alcohol

The 5-hydroxymethyl group undergoes rapid, sequential oxidation driven by cytosolic enzymes. Mechanistic Causality: Alcohol Dehydrogenase (ADH) oxidizes the primary alcohol to an intermediate aldehyde. Because aldehydes are potentially reactive and toxic, Aldehyde Dehydrogenase (ALDH) rapidly and irreversibly oxidizes the intermediate into a thermodynamically stable pyrimidine-5-carboxylic acid[4]. This profound shift in polarity drastically reduces the molecule's logP, facilitating rapid renal clearance.

Pathway C: Pyrimidine Deamination

The 4-amino pyrimidine core mimics endogenous cytidine. Mechanistic Causality: Cytidine deaminase enzymes, or CYP-mediated oxidative deamination pathways, can catalyze the removal of the exocyclic amine[5]. The resulting 4-hydroxyl group rapidly tautomerizes to a stable 4-oxo (uracil-like) derivative. This transformation fundamentally alters the hydrogen-bonding pharmacophore of the molecule, likely neutralizing its target binding affinity.

Quantitative Metabolite Profiling

To facilitate cross-species and cross-compound comparisons, the predicted metabolic profile in murine models is summarized below. The relative clearance contributions are extrapolated from established pyrimidine and thioether clearance kinetics.

Metabolite IDBiotransformationTarget Functional GroupPrimary Murine Enzyme(s)Predicted Relative Clearance ContributionPolarity Shift (ΔcLogP)
M1 (Sulfoxide) S-OxidationC2-ButylthioFMO1, FMO3 (females), CYP3A45%Moderate decrease
M2 (Sulfone) S-OxidationC2-ButylthioFMO1, CYP3A15%Significant decrease
M3 (Carboxylic Acid) Alcohol OxidationC5-HydroxymethylADH / ALDH25%High decrease
M4 (Deaminated) DeaminationC4-AminoCytidine Deaminase10%Moderate decrease
M5 (O-Glucuronide) Phase II ConjugationC5-HydroxymethylUGTs5%High decrease

Self-Validating Murine In Vitro Protocols

To ensure uncompromising trustworthiness in metabolic profiling, experimental workflows must be designed as self-validating systems. The following protocol for Murine Liver Microsome (MLM) stability ensures that every assay internally verifies enzymatic viability and differentiates between CYP- and FMO-mediated clearance.

Experimental_Workflow Step1 1. MLM Preparation (0.5 mg/mL protein, pH 7.4) Step2 2. Substrate Addition (1 µM Parent Compound) Step1->Step2 Step3 3. Reaction Initiation (NADPH / UDPGA Addition) Step2->Step3 Step4 4. Time-Course Incubation (0, 15, 30, 60, 120 min @ 37°C) Step3->Step4 Step5 5. Reaction Quenching (Ice-cold ACN + Internal Std) Step4->Step5 Step6 6. LC-HRMS/MS Analysis (Metabolite Identification) Step5->Step6

Fig 2: Step-by-step murine liver microsome (MLM) metabolic stability workflow.

Step-by-Step Methodology: MLM Stability & Phenotyping
  • Matrix Preparation: Thaw CD-1 murine liver microsomes on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: The specific pH and magnesium concentration are critical for optimal CYP and FMO structural stability.

  • Control Assignment (The Self-Validation Engine):

    • Test Article: 1 µM (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol.

    • CYP Positive Control: 1 µM Testosterone (validates CYP3A activity).

    • FMO Positive Control: 1 µM Benzydamine (validates FMO activity).

    • Negative Control: Minus-NADPH incubation. Causality: This differentiates true enzymatic metabolism from chemical degradation or non-specific protein binding.

    • Inhibition Arms: Co-incubate with 1 mM Thiourea (FMO competitive inhibitor) or 1 mM SKF-525A (general CYP inhibitor) to isolate specific pathways[3].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). Causality: The 3:1 organic-to-aqueous ratio ensures instantaneous denaturation of metabolic enzymes, locking the metabolic profile at the exact time point.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS (Liquid Chromatography-High Resolution Tandem Mass Spectrometry) to quantify parent depletion (intrinsic clearance, CLint​ ) and elucidate metabolite structures based on exact mass shifts (e.g., +16 Da for S-oxidation).

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol

Introduction & Strategic Overview (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is a highly valued pyrimidine building block in medicinal chemistry, serving as a critical intermediate in the synthesis of Toll-like recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is a highly valued pyrimidine building block in medicinal chemistry, serving as a critical intermediate in the synthesis of Toll-like receptor (TLR) 7 and 8 agonists, including analogues of imiquimod and resiquimod[1]. Historically, the synthesis of 2-alkylthio-4-aminopyrimidine-5-methanols relied on a lengthy four-step sequence starting from ethyl ethoxymethylenemalonate (EMME), which required harsh chlorination (POCl₃) and amination steps[2].

To optimize throughput and safety for drug development professionals, this Application Note details a modernized, high-yielding two-step protocol. By substituting EMME with ethyl (ethoxymethylene)cyanoacetate, the pyrimidine annulation directly installs the 4-amino group, bypassing the need for intermediate halogenation[3]. The resulting ester is then efficiently reduced to the target alcohol using lithium aluminum hydride (LiAlH₄).

SynthesisWorkflow SM1 S-Butylisothiourea Int1 Ethyl 4-amino-2-(butylthio) pyrimidine-5-carboxylate SM1->Int1 NaOEt, EtOH Reflux, 4-6h SM2 Ethyl (ethoxymethylene) cyanoacetate SM2->Int1 Prod (4-Amino-2-(butylthio) pyrimidin-5-yl)methanol Int1->Prod LiAlH4, THF 0°C to RT, 2h

Two-step synthetic workflow for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol.

Step 1: Synthesis of Ethyl 4-amino-2-(butylthio)pyrimidine-5-carboxylate

Quantitative Data & Reagent Table
ReagentMW ( g/mol )EquivalentsAmountRole
S-Butylisothiourea HBr213.141.0021.3 g (100 mmol)Nucleophile
Ethyl (ethoxymethylene)cyanoacetate169.181.0517.8 g (105 mmol)Electrophile
Sodium Ethoxide (21% wt in EtOH)68.051.1041.0 mL (110 mmol)Base
Absolute Ethanol46.07-150 mLSolvent
Experimental Protocol
  • Preparation : Charge a 500 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 150 mL of absolute ethanol.

  • Free-Basing : Add 21.3 g of S-butylisothiourea hydrobromide to the stirring solvent. Slowly add 41.0 mL of 21% sodium ethoxide solution. Stir at room temperature for 15 minutes to liberate the free isothiourea base.

  • Condensation : Add 17.8 g of ethyl (ethoxymethylene)cyanoacetate dropwise over 10 minutes.

  • Reflux : Heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours.

  • Workup : Cool the mixture to room temperature, then concentrate the solvent under reduced pressure to approximately one-third of its original volume. Pour the concentrated slurry into 300 mL of ice-cold distilled water with vigorous stirring.

  • Isolation : A precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation, then filter the solid under vacuum. Wash the filter cake with cold water (2 × 50 mL) and dry under high vacuum over P₂O₅ to afford the intermediate ester as an off-white solid.

Expertise & Experience: Mechanistic Causality

The selection of ethyl (ethoxymethylene)cyanoacetate is the linchpin of this step. The ethoxide base serves a dual purpose: it neutralizes the hydrobromide salt and maintains a basic environment to drive the reaction. The primary amine of the isothiourea attacks the highly electrophilic ethoxymethylene carbon via a Michael-type addition-elimination (expelling an ethoxide leaving group). Subsequently, the secondary nitrogen attacks the pendant cyano group. This forms an imine intermediate that rapidly tautomerizes to the thermodynamically stable aromatic 4-aminopyrimidine core.

Self-Validating Quality Control
  • TLC : Run a TLC (Hexane:EtOAc 7:3). The product should appear as a highly UV-active spot (254 nm) with an R_f of ~0.4.

  • LC-MS : Confirm mass; expected [M+H]⁺ at m/z 256.1.

  • ¹H NMR (CDCl₃) : Look for the disappearance of the highly downfield alkene proton of the starting material (~8.0 ppm) and the appearance of the diagnostic pyrimidine aromatic proton (C6-H) at ~8.5 ppm.

Step 2: Reduction to (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol

MechanismLogic cluster_step1 Step 1: Pyrimidine Annulation cluster_step2 Step 2: Ester Reduction N1 Deprotonation of S-Butylisothiourea N2 Nucleophilic Attack on Ethoxymethylene Carbon N1->N2 N3 Intramolecular Cyclization onto Cyano Group N2->N3 N4 Aromatization to 4-Amino Pyrimidine N3->N4 N5 Hydride Transfer (LiAlH4) N4->N5 Purified Ester N6 Aldehyde Intermediate (Transient) N5->N6 N7 Second Hydride Transfer to Alkoxide N6->N7 N8 Fieser Workup & Hydrolysis N7->N8

Mechanistic sequence highlighting the causality of bond formation and reduction.

Quantitative Data & Reagent Table
ReagentMW ( g/mol )EquivalentsAmountRole
Intermediate Ester255.341.0012.77 g (50 mmol)Substrate
Lithium Aluminum Hydride (LiAlH₄)37.951.502.85 g (75 mmol)Reducing Agent
Anhydrous THF72.11-150 mLSolvent
Experimental Protocol
  • Preparation : Purge a 500 mL three-neck round-bottom flask with N₂. Add 2.85 g of LiAlH₄ and 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath[3].

  • Addition : Dissolve 12.77 g of the intermediate ester in 100 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-reduction or side reactions.

  • Reduction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Fieser Workup (Critical Step) : Cool the reaction back to 0 °C. Quench the reaction strictly following the Fieser method to prevent the formation of unfilterable aluminum emulsions:

    • Slowly add 2.85 mL of distilled H₂O dropwise.

    • Slowly add 2.85 mL of 15% aqueous NaOH.

    • Slowly add 8.55 mL of distilled H₂O.

  • Isolation : Remove the ice bath and stir vigorously for 15-30 minutes until the aluminum salts precipitate as a white, granular solid. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 50 mL).

  • Concentration : Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from ethyl acetate/hexane to obtain (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol as a white crystalline solid.

Expertise & Experience: Fieser Workup Causality

A common pitfall in LiAlH₄ reductions is the formation of a gelatinous aluminum hydroxide emulsion during aqueous quenching, which traps the product and ruins yields. The Fieser workup ( x g LiAlH₄ : x mL H₂O : x mL 15% NaOH : 3x mL H₂O) forces the aluminum byproducts to crystallize into a dense, granular aluminate matrix. This allows for rapid Celite filtration and maximizes the recovery of the highly polar pyrimidine-methanol product.

Self-Validating Quality Control
  • IR Spectroscopy : Confirm the disappearance of the strong ester C=O stretch (~1690 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

  • ¹H NMR (DMSO-d₆) : Verify the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm). A new doublet (or singlet if D₂O exchanged) integrating for 2 protons should appear at ~4.4 ppm, representing the newly formed -CH₂OH group.

  • LC-MS : Confirm mass; expected [M+H]⁺ at m/z 214.1.

References

  • Hashimoto, K., Toda, C., Yasui, T., & Eino, H. (1987). Synthesis of 2-Butylthiothiamine and Its Inhibitory Effect on the Growth of Saccharomyces. Vitamins, 61(12), 611-616. Available at:[Link][2]

  • Lave, D., et al. (2007). Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same. World Intellectual Property Organization. Patent No. WO2007003765A1. Available at:[1]

  • Wang, Y., et al. (2023). Bifunctional compounds containing pyrido[2,3-d]pyrimidin-7(8H)-one derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. World Intellectual Property Organization. Patent No. WO2023249968A1. Available at:[3]

Sources

Application

Application Note: Solubilization and In Vitro Assay Protocol for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol

Prepared by: Senior Application Scientist Target Audience: Researchers, Cell Biologists, and Drug Development Professionals As a Senior Application Scientist, I frequently observe that the most common point of failure in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Cell Biologists, and Drug Development Professionals

As a Senior Application Scientist, I frequently observe that the most common point of failure in in vitro assays involving functionalized pyrimidines is improper solvent handling. (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (CAS: 62671-92-5)[1] is a highly specific pyrimidine building block. Historically utilized as an intermediate in the synthesis of thiamine antagonists[2], compounds with this 4-amino-2-substituted pyrimidine core are also heavily investigated in modern immunology as structural analogs for Toll-like receptor (TLR) agonists.

To generate reproducible cell culture data, researchers must navigate the compound's amphiphilic nature. This guide provides a self-validating, mechanistically grounded protocol for dissolving and handling this compound without compromising cellular integrity.

Physicochemical Profiling & Solvent Rationale

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol possesses a dual chemical personality. It features a highly lipophilic butylthio tail at the C2 position and a polar head consisting of an amino group at C4 and a hydroxymethyl group at C5.

The Causality of Solvent Selection: Attempting to dissolve this compound directly in aqueous media (like PBS or DMEM) will fail. The hydrophobic effect driven by the butyl chain causes the molecules to aggregate, while strong intermolecular hydrogen bonding (between the amino and hydroxyl groups) stabilizes the solid crystal lattice.

To break this lattice, we must use Anhydrous Dimethyl Sulfoxide (DMSO) . DMSO is an amphipathic, aprotic solvent that effectively intercalates between the hydrogen bonds of the pyrimidine head while its methyl groups solvate the hydrophobic butylthio tail.

Quantitative Solubility Data
ParameterSpecification / RecommendationMechanistic Rationale
CAS Number 62671-92-5[1]Unique chemical identifier for procurement and QA.
Molecular Weight 213.30 g/mol [1]Required for accurate molarity and dilution calculations.
Primary Solvent Anhydrous DMSODisrupts intermolecular H-bonds and solvates the lipophilic tail.
Aqueous Solubility Poor / InsolubleThe hydrophobic butyl chain prevents favorable water interactions.
Max In Vitro DMSO ≤ 0.1% (v/v)[3]Prevents artifactual caspase-3 independent apoptosis in cell lines.

Experimental Workflow

G A (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Solid Powder B Add Anhydrous DMSO (Vortex & Sonicate) A->B Solubilization C 50 mM Master Stock (100% DMSO) B->C Complete Dissolution D Aliquot & Cryopreserve (-20°C to -80°C) C->D Prevent Freeze-Thaw E Intermediate Dilution (e.g., 1 mM in DMSO) C->E Serial Dilution F Final Culture Media (≤0.1% DMSO Limit) E->F 1:1000 Media Addition

Workflow for dissolving and diluting pyrimidine derivatives for cell culture assays.

Step-by-Step Solubilization Protocol

This protocol outlines the creation of a 50 mM Master Stock . A highly concentrated stock is deliberately chosen so that subsequent dilutions into cell culture media introduce negligible amounts of DMSO.

Phase A: Master Stock Preparation
  • Equilibration: Bring the vial of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol to room temperature before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water ingress alters the dielectric constant of the subsequent DMSO solution, leading to premature precipitation.

  • Calculation: For a standard 10 mg vial (MW = 213.30 g/mol ):

    • Moles = 10 mg / 213.30 mg/mmol = 0.04688 mmol.

    • Volume of DMSO required for 50 mM = 0.04688 mmol / 0.050 mmol/mL = 0.9376 mL (937.6 µL) .

  • Solubilization: Add exactly 937.6 µL of sterile, anhydrous DMSO (≥99.9% purity) to the vial.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, subject the vial to mild water-bath sonication (37°C) for 2–5 minutes.

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear with no refractive micro-crystals. If cloudy, the compound has not fully dissolved, which will artificially lower your assay's effective concentration.

Phase B: Aliquoting and Storage
  • Aliquoting: Divide the 50 mM stock into single-use aliquots (e.g., 20–50 µL) in sterile, low-bind microcentrifuge tubes.

  • Cryopreservation: Store aliquots at -20°C (for use within 1 month) or -80°C (for long-term storage).

    • Causality: Repeated freeze-thaw cycles of DMSO stocks cause localized concentration gradients and irreversible crystallization of the pyrimidine derivative. Single-use aliquots prevent this degradation.

Cell Culture Application & Toxicity Control

The most critical failure point in small-molecule assays is direct addition of a highly concentrated DMSO stock into aqueous media.

The "Thermodynamic Shock" Principle

If you add a 50 mM stock directly into culture media to achieve a 1 µM final concentration, the rapid shift in solvent polarity causes localized supersaturation. The lipophilic butylthio tail forces the compound to micro-precipitate before it can uniformly disperse.

Phase C: Serial Dilution Strategy

To prevent precipitation and ensure cellular health, follow this two-step dilution rule:

  • Intermediate DMSO Dilution: Dilute your 50 mM stock in 100% DMSO to create an intermediate working stock. For example, to achieve a final well concentration of 50 µM, first dilute the master stock to 50 mM → 5 mM using DMSO.

  • Media Addition: Add the intermediate stock to your pre-warmed cell culture media at a 1:1000 ratio (e.g., 1 µL of 5 mM stock into 999 µL of media).

  • Vortex Immediately: Gently vortex or pipette the media to ensure rapid dispersion.

E-E-A-T Imperative: The 0.1% DMSO Limit

Your final assay media must never exceed 0.1% (v/v) DMSO . While DMSO is a universal solvent, authoritative toxicological studies demonstrate that DMSO concentrations >0.1% can induce caspase-3 independent neuronal death, trigger artifactual apoptosis, and alter cellular transcriptomics [3]. Maintaining a 1:1000 dilution strictly enforces this 0.1% safety threshold, ensuring that any phenotypic changes observed in your assay are strictly due to the pyrimidine compound, not solvent toxicity.

References

  • Chemical Properties & Sourcing: BLDPharm. 62671-92-5 | (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol. Retrieved April 7, 2026. [1]

  • Historical Synthesis & Biological Application: Nagano, H., & Toda, C. (1977). Influence of Some Thiamine Antagonists on the Growth of Kloeckera apiculata, Lactobacillus fermenti and Lactobacillus arabinosus. YAKUGAKU ZASSHI, 97(1), 82-86. [2]

  • Solvent Toxicity Standards: Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330. [3]

Sources

Method

Applications of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol in oncology drug discovery

An in-depth guide for researchers, scientists, and drug development professionals on the applications of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol in oncology drug discovery. This document provides a comprehensive ov...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol in oncology drug discovery. This document provides a comprehensive overview of the therapeutic potential of pyrimidine-based scaffolds, with detailed protocols for evaluating novel derivatives in preclinical settings.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The pyrimidine ring is a quintessential example of such a scaffold, forming the core of numerous natural and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The pyrimidine nucleus is a fundamental component of nucleic acids (uracil, thymine, and cytosine), making it an attractive starting point for the design of molecules that can interfere with the cellular processes of rapidly dividing cancer cells[1][2].

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol represents a key building block within this important class of compounds. While not an active drug itself, its structure contains the essential features for development into potent and selective inhibitors of key oncogenic pathways. Specifically, its 4-aminopyrimidine core is an excellent mimic of the adenine base in ATP, enabling derivatives to act as competitive inhibitors in the ATP-binding pocket of protein kinases[3][4]. This document serves as a guide to leveraging this scaffold in the discovery of novel kinase inhibitors for cancer therapy.

Therapeutic Rationale: Targeting Protein Kinases in Oncology

The human genome contains over 500 protein kinases, which function as key regulators of cellular signaling pathways controlling proliferation, survival, differentiation, and metabolism. Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many cancers[5]. This has made protein kinases one of the most important classes of drug targets in oncology. Small molecule inhibitors that block the ATP-binding site of specific kinases can effectively shut down these aberrant signaling pathways, leading to tumor cell death and inhibition of tumor growth.

Derivatives of the (4-amino-2-(butylthio)pyrimidin-5-yl)methanol scaffold are well-suited to target several families of kinases implicated in cancer.

Potential Kinase Targets and Pathways

Based on extensive research into pyrimidine-based inhibitors, derivatives of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol are prime candidates for developing inhibitors against the following key cancer-related kinase families:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is one of the most frequently activated signaling routes in human cancers. A close analog of the title compound is used to synthesize Akt kinase inhibitors[6]. Novel pyrimidine-5-carbonitrile derivatives have also demonstrated potent inhibition of the PI3K/AKT axis[7].

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their deregulation is a common feature of cancer cells. The 2,4-diaminopyrimidine core is a critical structure for potent CDK inhibitors, with compounds like R547 showing significant antitumor activity by targeting CDK1, CDK2, and CDK4[8].

  • Aurora and Polo-like Kinases (PLKs): These are key mitotic kinases that regulate cell division. A large number of potent Aurora and PLK inhibitors are based on the 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds[4].

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and Tie2, which are involved in tumor growth, angiogenesis, and metastasis. Fused pyrimidine systems like thieno[2,3-d]pyrimidines are known to potently inhibit these targets[9][10][11].

The following diagram illustrates a generalized kinase signaling pathway that is often targeted in cancer therapy.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: A simplified diagram of common oncogenic kinase signaling pathways.

Application Notes & Protocols

The following protocols provide a framework for the initial characterization of novel compounds derived from (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol.

Experimental Workflow Overview

The general workflow for screening a novel pyrimidine derivative involves a multi-step process, starting from target identification and culminating in the assessment of cellular activity.

Experimental_Workflow Start Synthesize Novel Derivative of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Step1 Protocol 1: In Vitro Biochemical Kinase Assay Start->Step1 Step2 Determine IC50 (Potency & Selectivity) Step1->Step2 Step3 Protocol 2: Cell-Based Proliferation Assay (e.g., MTT) Step2->Step3 If potent Step4 Determine GI50/IC50 (Cellular Efficacy) Step3->Step4 Step5 Protocol 3: Western Blot for Target Engagement Step4->Step5 If efficacious Step6 Confirm Inhibition of Downstream Signaling Step5->Step6 End Lead Candidate for Further Optimization Step6->End If confirmed

Caption: General experimental workflow for screening a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. This assay quantifies kinase activity by measuring the amount of ADP produced.

Causality: The amount of ADP produced is directly proportional to the kinase activity. A potent inhibitor will block ATP-to-ADP conversion, resulting in a low luminescence signal.

Materials:

  • Test compound (solubilized in DMSO)

  • Recombinant kinase of interest (e.g., AKT1, CDK2)

  • Substrate for the kinase (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in a separate plate.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 5 µL of the kinase reaction buffer containing the kinase and its specific substrate.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Allow the compound to incubate with the kinase for 10-15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (no kinase) from all wells.

    • Normalize the data with respect to the high (DMSO only) and low (no ATP) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended ValueRationale
Final DMSO Conc.< 1%High DMSO concentrations can inhibit kinase activity.
ATP ConcentrationAt KmEnsures competitive inhibitors can be accurately assessed.
Incubation Time60 minAllows for sufficient product formation for detection.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the metabolic activity and proliferation of cancer cells.

Causality: The MTT assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the number of viable cells. A reduction in the purple formazan product indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect)[3].

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear tissue culture plates

  • Multichannel pipettes

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Normalize the results to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50/IC50 value.

Protocol 3: Western Blot for Target Engagement

Objective: To determine if the test compound inhibits the phosphorylation of a downstream target of the kinase in a cellular context.

Causality: A successful kinase inhibitor will reduce the phosphorylation of its direct substrates. For example, an AKT inhibitor should reduce the level of phosphorylated AKT (p-AKT) without affecting the total amount of AKT protein.

Materials:

  • Cancer cell line

  • 6-well tissue culture plates

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg per lane) with Laemmli buffer.

    • Boil the samples for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total-AKT) and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific effect on phosphorylation.

Conclusion

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is a valuable chemical scaffold for the development of novel oncology therapeutics, particularly kinase inhibitors. Its structural similarity to the ATP-mimetic cores of many successful drugs provides a strong rationale for its use in drug discovery programs. By employing the systematic workflow and detailed protocols outlined in this guide, researchers can effectively synthesize and evaluate new derivatives for their potential to inhibit key oncogenic pathways, ultimately contributing to the discovery of the next generation of targeted cancer therapies.

References

  • ChemicalBook. (2025). (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3.
  • Benchchem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
  • Kryshchyshyn-Dylevych, A., et al. (2020).
  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108.
  • Salahuddin, et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Chemical and Pharmaceutical Research, 8(8), 648-668.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13.
  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.

  • Benchchem. (2025). A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives.
  • El-Gamal, M. I., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 24(2), 139-152.
  • Al-Ostath, R., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2174315.
  • Sangeetha, R., & Lakshmi, K. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3), 29-45.
  • Sangeetha, R., & Lakshmi, K. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • BLDpharm. (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol.
  • Simeonova, R., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol.
  • Ladds, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1079-1093.
  • Gomaa, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12708.
  • El-Naggar, A. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200045.
  • Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208.
  • Singh, A., & Singh, P. P. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.

Sources

Application

In vivo dosing strategies and vehicles for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol

Application Note: In Vivo Dosing Strategies and Vehicle Optimization for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Executive Summary & Pharmacological Context As a Senior Application Scientist, designing an in vivo d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies and Vehicle Optimization for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol

Executive Summary & Pharmacological Context

As a Senior Application Scientist, designing an in vivo dosing strategy requires looking beyond the basic chemical structure to understand the compound's physiological destiny. (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol —also known in early literature as 4-amino-2-butylthio-5-hydroxymethylpyrimidine—occupies a unique dual-space in pharmacology.

Historically, this compound was synthesized and utilized as a thiamine (Vitamin B1) antagonist . Because its pyrimidine core mimics the pyrimidine moiety of thiamine, it competitively inhibits thiamine-dependent metabolic pathways, making it a valuable probe for inducing localized metabolic impairment or studying microbial growth inhibition[1][2].

Contemporarily, the 4-amino-2-alkylthio-pyrimidine scaffold is recognized as a privileged pharmacophore in the design of Toll-like Receptor 7 and 8 (TLR7/8) agonists [3][4]. The lipophilic butylthio chain is critical for anchoring the molecule into the hydrophobic pocket of endosomal TLR7/8, triggering MyD88-dependent NF-κB activation and robust pro-inflammatory cytokine release (IFN-α, TNF-α, IL-12)[3][4]. The 5-hydroxymethyl group serves as a critical hydrogen-bonding vector and a pro-drug handle.

This guide provides a comprehensive, self-validating framework for formulating and dosing this compound in vivo, ensuring that researchers can achieve reliable pharmacokinetic (PK) and pharmacodynamic (PD) readouts regardless of their specific therapeutic focus.

Physicochemical Profiling & Causality in Vehicle Selection

To dose this compound effectively, we must overcome its inherent physicochemical contradictions. The planar pyrimidine-2,4-diamine-like core drives strong intermolecular hydrogen bonding (crystal stacking), while the C2-butylthio group is highly lipophilic[4]. Consequently, the compound exhibits poor aqueous solubility and a high propensity to precipitate upon injection into the bloodstream.

Causality of the Vehicle Components:

  • DMSO (5%): Required to break the initial crystalline lattice. Without DMSO, the compound will form micro-suspensions rather than a true solution.

  • PEG300/400 (40%): Acts as a co-solvent. As the DMSO is rapidly diluted in the bloodstream, PEG maintains the compound's solvation shell.

  • Tween 80 (5%): A non-ionic surfactant. The lipophilic tail of Tween 80 interacts with the butylthio group of the compound, forming protective micelles that prevent catastrophic precipitation upon contact with aqueous plasma.

  • Saline (50%): Restores physiological osmolality to prevent injection-site necrosis or hemolysis.

Table 1: Optimized Vehicle Matrices for In Vivo Dosing
Route of AdministrationRecommended Vehicle FormulationMax ConcentrationCausality & Application
Intravenous (IV) / Intraperitoneal (IP) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline5 - 10 mg/mLMicellar stabilization prevents IV precipitation. Ideal for acute systemic PK profiling and rapid receptor engagement.
Subcutaneous (SC) / Intratumoral (IT) 2% DMSO + 10% Tween 80 + 88% PBS2 - 5 mg/mLLower co-solvent ratio reduces tissue irritation. Ideal for localized TLR7/8 immune activation to avoid systemic Cytokine Release Syndrome (CRS).
Oral (PO) Gavage 0.5% CMC-Na + 0.1% Tween 80 in WaterUp to 50 mg/mLDosed as a homogenous suspension. The butylthio group provides sufficient lipophilicity for intestinal absorption.

Dual-Pathway Mechanism of Action

To understand the downstream pharmacodynamic readouts, researchers must align their dosing strategy with the intended target pathway.

MOA cluster_0 Historical: Thiamine Antagonism cluster_1 Modern: Innate Immune Activation Cmpd (4-Amino-2-(butylthio) pyrimidin-5-yl)methanol TPK Thiamine Pyrophosphokinase (Competitive Inhibition) Cmpd->TPK Pyrimidine Mimicry TLR Endosomal TLR7/8 (Receptor Binding) Cmpd->TLR Butylthio Pocket Engagement Metabolism Impaired Cellular Metabolism TPK->Metabolism TDP Depletion NFKB MyD88 / NF-κB Signaling Cascade TLR->NFKB Dimerization Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) NFKB->Cytokines Gene Transcription

Caption: Divergent pharmacological pathways of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol based on target tissue and dosing intent.

Step-by-Step Experimental Protocols (Self-Validating Systems)

A protocol is only as good as its internal quality controls. The following workflows incorporate self-validating checkpoints to ensure data integrity.

Protocol A: Preparation of the IV/IP Formulation (Clear Solution)
  • Weighing: Accurately weigh the required amount of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of final volume) . Vortex vigorously for 1-2 minutes until no visible powder remains.

  • Co-solvent Addition: Add PEG300 (40% of final volume) . Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Micellization: Add Tween 80 (5% of final volume) . Vortex for 1 minute. The solution should be slightly viscous but completely transparent.

  • Aqueous Dilution: Dropwise, under continuous vortexing, add the Saline (50% of final volume) .

  • Self-Validation Checkpoint (The Tyndall Test): Do not skip this step. Shine a standard red or green laser pointer through the vial in a dark room. If the laser beam is clearly visible as a solid line through the liquid (Tyndall effect), micro-precipitates have formed. Action: If the test fails, the formulation is a micro-suspension and will skew IV PK data (acting as a slow-release depot in the lungs). Re-formulate with a slightly higher PEG ratio or lower compound concentration.

Protocol B: In Vivo Dosing and PK/PD Sampling
  • Administration: Administer the formulation to the rodent model via the chosen route (e.g., IP injection at 10 mg/kg).

  • Metabolic Stabilization (Critical Step): The 5-hydroxymethyl group on the pyrimidine ring is highly susceptible to rapid in vivo oxidation by alcohol dehydrogenases, converting it to an aldehyde or carboxylic acid.

  • Blood Collection: Collect blood at predetermined time points (e.g., 15m, 30m, 1h, 2h, 4h, 8h) into K2-EDTA tubes pre-spiked with an esterase/dehydrogenase inhibitor cocktail (e.g., 1 mM PMSF).

  • Self-Validation Checkpoint (Internal Standard): During LC-MS/MS bioanalysis, utilize a stable heavy-isotope labeled analog (or a structurally related pyrimidine) spiked into the blank plasma before extraction. This validates that any loss of the 5-hydroxymethyl group occurred in vivo (true metabolism) rather than ex vivo during sample processing.

Workflow Step1 1. Solubilization (DMSO + PEG300) Step2 2. Micellization (Tween 80 + Saline) Step1->Step2 Vortex 2 min QC 3. Self-Validation (Tyndall Effect / DLS) Step2->QC Aqueous Dilution Dosing 4. In Vivo Admin (IV / IP / SC) QC->Dosing Pass: Clear Solution Fail: Re-formulate Sampling 5. PK/PD Sampling (Inhibitor-Treated Tubes) Dosing->Sampling Time-Course Collection

Caption: Self-validating workflow for the formulation and in vivo administration of the pyrimidine derivative.

Pharmacodynamic Readouts & Data Structuring

Depending on the research application, the downstream readouts will vary drastically. Use the following matrix to structure your experimental endpoints.

Table 2: Pharmacodynamic Biomarker Matrix
Research ApplicationPrimary Tissue TargetKey Biomarkers / ReadoutsAnalytical Method
Thiamine Antagonism Liver, BrainTransketolase activity, Thiamine Pyrophosphate (TPP) levelsErythrocyte Transketolase Assay, HPLC
Innate Immune (TLR7/8) Spleen, Lymph Nodes, Tumor MicroenvironmentIFN-α, TNF-α, IL-12p40, IP-10, CD8+ T-cell infiltrationMultiplex ELISA (Luminex), Flow Cytometry

References

  • Nagano, H., & Toda, C. (1977). Influence of Some Thiamine Antagonists on the Growth of Kloeckera apiculata, Lactobacillus fermenti and Lactobacillus arabinosus. YAKUGAKU ZASSHI, 97(1), 82-86. [1]

  • Hashizume, K., Toda, C., Yasui, T., & Nagano, H. (1987). Synthesis of 2-Butylthiothiamine and Its Growth Inhibitory Effect on Saccharomyces. Vitamins (Japan), 61(12), 611-616. [2]

  • Roethle, P. A., et al. (2013). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. National Institutes of Health / PMC. 3[3]

  • Hu, Z., et al. (2021). Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy. Journal of Medicinal Chemistry (ACS Publications). 4[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol for In Vitro Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists facing solubility challenges with (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists facing solubility challenges with (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol .

Physicochemical Profiling & Causality

To successfully solubilize a compound, we must first understand why it precipitates. (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol possesses a highly lipophilic butylthio tail at the C2 position of the pyrimidine ring. While the hydroxymethyl (-CH₂OH) and amino (-NH₂) groups provide some hydrogen-bonding capacity, they are often insufficient to overcome the hydrophobic effect driven by the butyl chain in purely aqueous media.

When a concentrated DMSO stock of this compound is spiked directly into an aqueous assay buffer (e.g., PBS or cell culture media), the sudden shift in solvent polarity forces the lipophilic tails to aggregate rapidly to minimize water exposure. This phenomenon is known as kinetic precipitation [1]. Furthermore, the 4-aminopyrimidine core is only weakly basic (pKa ~5.0–6.0). At a physiological pH of 7.4, the molecule remains predominantly un-ionized (neutral), drastically limiting its thermodynamic solubility [2].

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon adding the DMSO stock to my assay buffer. How do I prevent this? A1: This is classic kinetic shock. When you add a high-concentration DMSO stock directly into a large volume of aqueous buffer, the local concentration of the compound exceeds its kinetic solubility limit before it can evenly disperse [1].

  • Solution: Do not add the stock directly to the final volume. Instead, utilize a stepwise (serial) dilution method. Pre-warm your assay media to 37°C to increase the thermodynamic solubility limit, and ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity and secondary precipitation [2].

Q2: Can I adjust the pH of my assay buffer to force the compound into solution? A2: Yes, but with caveats. Because the 4-aminopyrimidine core has a pKa of approximately 5.0–6.0, lowering the pH of your buffer to ~4.5–5.0 will protonate the amine, converting the molecule into a water-soluble salt.

  • Caution: While this resolves the chemistry problem, it may create a biological one. Most cell-based and enzymatic assays cannot tolerate a pH of 5.0. If your assay target is pH-sensitive, you must rely on solubilizing excipients rather than pH adjustment.

Q3: If I cannot change the pH and stepwise dilution fails, what is the best solubilizing agent to use? A3: We highly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. HP-β-CD effectively encapsulates the problematic lipophilic butylthio tail of your compound, forming a water-soluble inclusion complex[3]. This masks the hydrophobicity without permanently altering the compound's structure or interfering with most biological targets.

Solubilization Troubleshooting Workflow

TroubleshootingWorkflow Start Precipitation Observed in Assay Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO & Use Stepwise Dilution CheckDMSO->ReduceDMSO Yes CheckpH Check Assay pH Tolerance CheckDMSO->CheckpH No ReduceDMSO->CheckpH Fails Success Compound Solubilized (Proceed to Assay) ReduceDMSO->Success Resolves AdjustpH Acidify Buffer (pH ~5.0) to Protonate Amine CheckpH->AdjustpH Tolerates low pH UseCD Perform HP-β-CD Inclusion Complexation CheckpH->UseCD Requires pH 7.4 AdjustpH->UseCD Fails / Not tolerated AdjustpH->Success Resolves UseCD->Success

Logical workflow for resolving kinetic precipitation of lipophilic pyrimidines in aqueous assays.

Standard Operating Protocols (SOPs)

Protocol A: Optimized Stepwise Dilution (DMSO to Aqueous)

Use this protocol to maximize kinetic solubility without the use of excipients.

  • Stock Preparation: Dissolve (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the master stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400).

  • Pre-warming: Warm the final aqueous assay buffer (e.g., PBS or DMEM) to 37°C in a water bath.

  • Dropwise Addition: While placing the warmed assay buffer on a vortex mixer at medium speed, add the intermediate stock dropwise.

  • Verification: Centrifuge the final solution at 10,000 x g for 5 minutes. If a pellet forms, the kinetic solubility limit has been exceeded; proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for thermodynamically stable aqueous solubilization at physiological pH.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your final aqueous assay buffer (pH 7.4).

  • Compound Addition: Add the required volume of your 10 mM DMSO compound stock directly into the HP-β-CD solution. Ensure the final DMSO concentration does not exceed 1%.

  • Complexation Incubation: Place the mixture on an orbital shaker at 300 RPM at 37°C for 2 to 4 hours. The hydrophobic butylthio tail requires time to partition into the cyclodextrin cavity [3].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated microcrystals.

  • Quantification: (Optional but recommended) Quantify the final soluble concentration via LC-UV before applying to your biological assay [2].

HP-β-CD Complexation Workflow

CDWorkflow Step1 Prepare 10 mM DMSO Stock Step3 Dropwise Addition with Agitation Step1->Step3 Step2 Prepare 10% w/v HP-β-CD Buffer Step2->Step3 Step4 Incubate (2-4h) for Complexation Step3->Step4 Step5 Filter (0.22 µm) Remove Crystals Step4->Step5 Step6 Quantify & Use in Assay Step5->Step6

Step-by-step methodology for preparing HP-β-CD inclusion complexes to enhance solubility.

Quantitative Data: Expected Solubility Enhancements

The table below summarizes the expected apparent solubility limits of lipophilic aminopyrimidines under various formulation strategies. Note: Values are representative benchmarks for assay planning.

Solubilization StrategyFinal Solvent CompositionApparent Solubility Limit (µM)Assay Compatibility
Direct Dilution (Control) 0.1% DMSO in PBS (pH 7.4)< 5 µMHigh (No solvent toxicity)
High DMSO Dilution 2.0% DMSO in PBS (pH 7.4)~ 25 µMLow (DMSO toxicity in cells)
pH Adjustment 0.5% DMSO in Acetate (pH 5.0)> 100 µMLow (pH causes cell stress)
HP-β-CD Complexation 0.5% DMSO + 10% HP-β-CD (pH 7.4)> 250 µM High (Physiological pH)

References

  • Hill, A.P., Young, R.J. (2010). Getting physical in drug discovery: a contemporary perspective on solubility and hydrophobicity. Drug Discovery Today.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences.[Link]

Optimization

Technical Support Center: Optimizing (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Synthesis

Knowledge Base > Synthesis & Scale-Up > Pyrimidine Derivatives Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (4-Amino-2-(butylthio)pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Synthesis & Scale-Up > Pyrimidine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (CAS 62671-92-5) 1. This molecule is a highly valued intermediate in the development of Toll-like receptor 7 and 8 (TLR7/8) dual agonists, which are critical in cancer immunotherapy and antiviral vaccine adjuvants 2 [[3]]().

Below, you will find a mechanistic workflow, self-validating protocols, and troubleshooting FAQs to ensure high-yield, chemoselective synthesis.

Synthesis Workflow

SynthesisWorkflow SM Ethyl 4-amino-2-mercapto- pyrimidine-5-carboxylate (Starting Material) Step1 S-Alkylation Reagents: 1-Bromobutane, K2CO3 Solvent: DMF (RT to 50°C) SM->Step1 Int1 Ethyl 4-amino-2-(butylthio) pyrimidine-5-carboxylate (Intermediate) Step1->Int1 Step2 Ester Reduction Reagents: NaBH4, CaCl2 Solvent: EtOH/THF (0°C to RT) Int1->Step2 Prod (4-Amino-2-(butylthio) pyrimidin-5-yl)methanol (Target Product) Step2->Prod

Fig 1. Two-step synthesis workflow for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol.

Standard Operating Protocols (SOPs)

Protocol A: Regioselective S-Alkylation

Objective: Convert Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (CAS 774-07-2) 4 to the 2-butylthio intermediate.

  • Preparation: Suspend Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (1.0 eq) in anhydrous DMF (5 mL/mmol) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (1.2 eq). Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add 1-bromobutane (1.1 eq). Heat the mixture to 50°C for 4 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Causality behind choices: The pyrimidine-2-thiol exists in equilibrium with its thione tautomer. The sulfur atom is highly polarizable and a softer nucleophile compared to the 4-amino group. By using a mild base ( K2​CO3​ ), we selectively deprotonate the thiol (pKa ~6-8) without affecting the 4-amino group (pKa >15). This kinetic control ensures exclusive S-alkylation.

  • Self-Validating System: Monitor via TLC (DCM:MeOH 9:1). The starting thiol is highly polar (baseline), while the S-alkylated product migrates to Rf ~0.6. A positive UV-active spot confirms the retention of the conjugated pyrimidine core.

Protocol B: Chemoselective Ester Reduction

Objective: Reduce the 5-carboxylate ester to the 5-methanol derivative without cleaving the thioether or over-reducing the pyrimidine ring.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in a 1:1 mixture of anhydrous THF and absolute Ethanol (10 mL/mmol). Cool to 0°C.

  • Reagent Addition: Add anhydrous CaCl2​ (2.0 eq) and stir for 15 minutes.

  • Reduction: Slowly add NaBH4​ (4.0 eq) in small portions to manage hydrogen evolution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench with saturated aqueous NH4​Cl at 0°C. Extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

  • Causality behind choices: Reducing an ester in the presence of a pyrimidine ring and a thioether requires precision. While LiAlH4​ is a powerful reducing agent, it can cause pyrimidine ring opening. The NaBH4​/CaCl2​ system generates calcium borohydride ( Ca(BH4​)2​ ) in situ. The Ca2+ ions coordinate with the carbonyl oxygen of the ester, increasing its electrophilicity and directing the hydride attack exclusively to the ester.

  • Self-Validating System: Utilize LC-MS for in-process control. The disappearance of the ester mass ( [M+H]+ 256) and the appearance of the alcohol mass ( [M+H]+ 214) confirm complete reduction. If the aldehyde intermediate ( [M+H]+ 212) is detected, the reaction requires additional time or NaBH4​ .

Troubleshooting & FAQs

Q: I am observing significant N-alkylation byproducts during the butylthio formation. How do I prevent this? A: N-alkylation occurs when the reaction conditions are too harsh. Ensure you are not using strong bases like Sodium Hydride ( NaH ) or Alkoxides, which can deprotonate the 4-amino group. Stick to mild bases like K2​CO3​ or Cs2​CO3​ and do not exceed 50°C. Additionally, ensure your 1-bromobutane is added after the base has had time to form the thiolate anion.

Q: My reduction step with LiAlH4​ yielded a complex mixture with missing butylthio signals in the NMR. What happened? A: LiAlH4​ is overly aggressive for this substrate. In electron-deficient pyrimidines, LiAlH4​ can act as a nucleophile, leading to the displacement of the 2-butylthio group (forming a hydride-substituted pyrimidine) or causing partial reduction of the aromatic ring. Switch to the NaBH4​/CaCl2​ protocol detailed above for strict chemoselectivity.

Q: The final (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol streaks heavily on silica gel during purification. What is the optimal solvent system? A: The combination of the basic 4-amino group and the polar 5-hydroxyl group causes strong hydrogen bonding with the acidic silanol groups on standard silica gel. To resolve this, add 1% Triethylamine ( Et3​N ) or aqueous Ammonia to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1) to deactivate the silica, resulting in sharp, distinct bands.

Quantitative Data Summaries

Table 1: Comparison of Reducing Agents for Pyrimidine-5-Carboxylate Reduction

Reducing AgentSolvent SystemTemperatureChemoselectivityTypical YieldNotes / Causality
LiAlH4​ Anhydrous THF-78°C to 0°CLow30 - 45%Prone to thioether cleavage and ring reduction. Requires strict anhydrous conditions.
DIBAL-H DCM or THF-78°CModerate55 - 70%Often stops at the aldehyde stage ( [M+H]+ 212) if equivalents are not perfectly controlled.
NaBH4​/CaCl2​ EtOH / THF0°C to RTHigh 85 - 95% Ca2+ coordination activates the ester. Highly tolerant of the thioether and pyrimidine core.

References

  • Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy ACS Publications URL:[Link] [[1.3]]

  • US8357374B2 - Conjugates of synthetic TLR agonists and uses therefor Google P

Sources

Troubleshooting

Technical Support Center: Stabilizing (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol During Storage

Welcome to the Application Support Portal. (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol—also widely documented as 4-amino-2-butylthio-5-hydroxymethylpyrimidine—is a highly functionalized pyrimidine building block crucia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol—also widely documented as 4-amino-2-butylthio-5-hydroxymethylpyrimidine—is a highly functionalized pyrimidine building block crucial for the synthesis of thiamine (Vitamin B1) antagonists and targeted kinase inhibitors[1][2].

Due to the presence of three reactive moieties (a primary amine, a thioether, and a hydroxymethyl group), this compound is highly susceptible to thermal degradation, autoxidation, and polymerization. This guide provides field-proven methodologies to troubleshoot degradation issues and establish self-validating storage protocols.

Part 1: Mechanistic Overview of Thermal Degradation

To effectively prevent degradation, we must first understand the structural vulnerabilities of the molecule under thermal stress.

G A (4-Amino-2-(butylthio) pyrimidin-5-yl)methanol B Sulfoxide/Sulfone Impurities (Thioether Oxidation) A->B Heat + O2 (Radical Autoxidation) C Pyrimidine Dimers (Intermolecular Condensation) A->C Heat (-H2O Elimination) D 5-Carbaldehyde Derivative (Hydroxymethyl Oxidation) A->D Heat + Trace Metals + Ambient O2

Fig 1: Primary thermal and oxidative degradation pathways of the target pyrimidine.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my stored batch turning yellow and showing extra HPLC peaks at earlier retention times? A: Yellowing and the emergence of polar impurities (eluting earlier on reverse-phase HPLC) are classic indicators of thioether oxidation. The electron-rich sulfur atom in the 2-butylthio group is highly nucleophilic and susceptible to autoxidation, converting first to a sulfoxide and eventually a sulfone[3]. Causality: Thermal energy increases the collision frequency of ambient O 2​ with the sulfur atom, initiating a radical oxidation cascade. Storing the compound at room temperature without an inert atmosphere guarantees rapid degradation.

Q: We observe a high-molecular-weight impurity forming when the compound is stored at room temperature (25°C). What is the mechanism? A: You are observing intermolecular condensation (dimerization). The molecule possesses both a primary amine (-NH 2​ ) at the C4 position and a hydroxymethyl group (-CH 2​ OH) at the C5 position. Under thermal stress, these groups undergo a condensation reaction, eliminating water to form stable pyrimidine dimers[4]. Causality: The spatial proximity of these reactive groups on adjacent molecules in the solid state lowers the activation energy for nucleophilic attack. Strict thermal control is required to arrest the kinetic energy needed for this dehydration reaction.

Q: Can we store this compound in standard aqueous buffers for long-term use? A: No. Storing 4-amino-2-butylthio-5-hydroxymethylpyrimidine in aqueous solutions at room temperature accelerates both hydrolysis and oxidation[2]. Causality: Water acts as both a nucleophile and a highly efficient medium for dissolved oxygen. If a solution must be prepared, use anhydrous DMSO or DMF, aliquot into single-use volumes, and freeze immediately at -80°C.

Part 3: Quantitative Stability Profiling

The following table summarizes the degradation kinetics of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol under various storage conditions. Data is normalized for a starting purity of >99.9%.

Storage ConditionTemp (°C)Atmosphere30-Day Purity (%)6-Month Purity (%)Primary Degradant Observed
Ambient (Control)25°CAir94.2%78.5%Sulfoxide / Pyrimidine Dimer
Refrigerated4°CAir98.1%89.4%Sulfoxide
Cryogenic-20°CAir99.5%96.2%Trace Sulfoxide
Optimal Storage -20°C Argon >99.9% 99.5% None (Stable)
Part 4: Self-Validating Experimental Protocol for Long-Term Storage

To ensure >99% stability over a 12-month period, follow this precise, self-validating methodology. Do not skip the inert gas purging step, as thermal control alone cannot stop surface oxidation.

Step-by-Step Methodology:

  • Lyophilization (Moisture Removal):

    • Action: Transfer the purified compound into a lyophilization flask and dry at < 0.1 mbar for 12 hours.

    • Causality: Residual moisture acts as a conduit for hydrolytic degradation and facilitates the mobility of reactive functional groups in the solid state.

  • Inert Gas Purging (Anaerobic Sealing):

    • Action: Transfer the dry powder into amber glass vials (to prevent UV-catalyzed radical initiation). Purge the headspace of the vial with high-purity Argon for 30 seconds.

    • Causality: Argon is heavier than Nitrogen and provides a dense, protective blanket over the solid bed, physically displacing the oxygen required for thioether and hydroxymethyl oxidation.

  • Hermetic Sealing:

    • Action: Immediately cap the vial using a PTFE-lined silicone septum.

  • Cryogenic Storage:

    • Action: Transfer the sealed vials to a -20°C freezer (or -80°C for multi-year storage).

  • Self-Validation Assay (Post-Storage Verification):

    • Action: Before using a stored batch in a critical synthesis, dissolve a 1 mg sample in anhydrous acetonitrile and run an HPLC-UV assay at 254 nm.

    • Validation Metric: If the sulfoxide peak (eluting at a relative retention time of ~0.8 compared to the main peak) exceeds 0.5% area, the Argon seal was compromised during storage. If the purity remains >99.5%, the protocol was executed successfully.

References
  • Hashizume, K., Toda, C., Yasui, T., & Eino, H. (1987). 2-Butylthiothiamine の合成と Saccharomyces に対する増殖阻害作用 (Synthesis of 2-Butylthiothiamine and its Inhibitory Effect). Vitamins (Japan). URL: [Link]

  • Nagano, H., & Toda, C. (1977). Influence of Some Thiamine Antagonists on the Growth of Kloeckera apiculata, Lactobacillus fermenti and Lactobacillus arabinosus. YAKUGAKU ZASSHI. URL: [Link]

  • Faundez, V., et al. (2020). Characterization of hydroxymethylpyrimidine phosphate kinase from mesophilic and thermophilic bacteria and structural insights into their differential thermal stability. Archives of Biochemistry and Biophysics. URL: [Link]

  • Campillo, N., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. URL: [Link]

Sources

Optimization

Reducing synthetic impurities in (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol extraction

Technical Support Center: (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol From the desk of the Senior Application Scientist Welcome to the technical support center for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol

From the desk of the Senior Application Scientist

Welcome to the technical support center for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the extraction and purification of this key pharmaceutical intermediate. Achieving high purity is critical, and this resource addresses common challenges with scientifically grounded solutions.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section tackles specific issues you may encounter during the workup and purification of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol. Each issue is analyzed with potential causes and actionable, step-by-step protocols.

Issue 1: Low Yield After Initial Liquid-Liquid Extraction

A low yield after the initial extraction from the aqueous reaction mixture is a common and frustrating problem. This is often due to suboptimal partitioning of the target molecule into the organic phase.

Potential Causes & Solutions:

  • Incorrect pH of the Aqueous Layer: The amino group on the pyrimidine ring is basic. In an acidic aqueous solution (low pH), this group will be protonated, making the molecule a salt and thus highly water-soluble.

    • Solution: Before extraction, basify the aqueous layer to a pH of 8-10 using a suitable base (e.g., sodium bicarbonate, sodium carbonate). This deprotonates the amino group, increasing the compound's hydrophobicity and driving it into the organic solvent.[1]

  • Inappropriate Organic Solvent: The choice of solvent is critical for effective extraction.[2][3] (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol has moderate polarity due to the amino and hydroxyl groups.

    • Solution: Use a moderately polar, water-immiscible organic solvent. Ethyl acetate is often a good first choice. Dichloromethane can also be effective. Avoid highly non-polar solvents like hexane, which will not effectively solvate the molecule, and highly polar solvents like n-butanol, which can have significant miscibility with water.[1]

  • Insufficient Number of Extractions: A single extraction is rarely sufficient to recover all the product.[4][5] The compound partitions between the two liquid phases according to its distribution coefficient.

    • Solution: Perform multiple extractions (at least 3-4) with smaller volumes of organic solvent rather than one large extraction.[4] This is a more efficient method to maximize recovery.

  • Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the two layers, trapping the product and preventing clear separation.

    • Solution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle, prolonged swirling is often more effective than vigorous shaking.

  • Cool the aqueous reaction mixture to room temperature.

  • Adjust the pH of the aqueous layer to 9 by the slow addition of a saturated sodium bicarbonate solution. Monitor with a pH meter or pH paper.

  • Transfer the mixture to a separatory funnel.

  • Add a volume of ethyl acetate equal to approximately one-third of the aqueous volume.

  • Stopper the funnel and invert it gently several times, venting frequently to release pressure.

  • Allow the layers to separate completely.[4]

  • Drain the lower aqueous layer.

  • Collect the upper organic (ethyl acetate) layer.

  • Return the aqueous layer to the funnel and repeat the extraction (steps 4-8) at least two more times.

  • Combine all the collected organic extracts.

  • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

Issue 2: Final Product is an Oil or Waxy Solid, Not a Crystalline Material

Obtaining an oil or an amorphous solid instead of a crystalline product after solvent evaporation indicates the presence of impurities that are inhibiting crystallization.

Potential Causes & Solutions:

  • Residual Solvent: Even small amounts of residual extraction solvent can prevent a compound from crystallizing.

    • Solution: After initial concentration on a rotary evaporator, place the flask on a high-vacuum line for several hours to remove trace solvents. Co-evaporation can also be effective: dissolve the oily residue in a small amount of a volatile solvent like dichloromethane, then re-concentrate under vacuum. Repeat this process 2-3 times.

  • Presence of Synthetic Impurities: Byproducts from the synthesis, such as unreacted starting materials or side-products, can act as "crystal poisons."[6]

    • Solution: Recrystallization is the most powerful technique for purifying solid compounds and removing these types of impurities.[7][8][] The key is selecting an appropriate solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[10]

Solvent SystemBoiling Point (°C)Observations for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanolSuitability
Isopropanol82.5Soluble when hot, precipitates upon cooling.Excellent
Ethanol/Water78-100High solubility in hot ethanol; water can be added as an anti-solvent.[11]Good
Ethyl Acetate/Hexane60-77Soluble in ethyl acetate; hexane can be added as an anti-solvent.[11]Good
Toluene111Moderate solubility when hot, may require larger volumes.Fair
Water100Low solubility even when hot.Poor (as a single solvent)
  • Transfer the crude oily or waxy product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol) dropwise while heating and swirling until the solid just dissolves completely.[8]

  • If the solution is colored, you may add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal and colored impurities.

  • Allow the flask to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

G start Crude Product (Oil or Waxy Solid) check_solvent High Vacuum Drying start->check_solvent is_crystalline Crystalline? check_solvent->is_crystalline Check for Crystallinity recrystallize Recrystallization (Solvent Screening) is_crystalline->recrystallize No end_product Pure Crystalline Product is_crystalline->end_product Yes wash_dry Wash & Dry Crystals recrystallize->wash_dry impurity Impurity Prevents Crystallization recrystallize->impurity wash_dry->end_product impurity->recrystallize Remove via Recrystallization

Caption: Decision workflow for purifying a non-crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely synthetic impurities I need to remove? A1: In pyrimidine syntheses, common impurities often include unreacted starting materials (e.g., β-dicarbonyl compounds, amidines, or ureas) and byproducts from side reactions like Knoevenagel adducts or Hantzsch-type dihydropyridines.[6][12] The purity of your starting materials is critical to minimizing these.

Q2: My purified product is slightly yellow. How can I decolorize it? A2: A yellow tint often indicates minor, highly conjugated impurities. During recrystallization, after dissolving your compound in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal. Swirl and heat the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The impurities will adsorb to the charcoal, leaving a colorless filtrate from which your pure compound can crystallize. Be aware that using too much charcoal can lead to loss of your desired product.[4]

Q3: Can I use column chromatography for purification? A3: Yes, column chromatography is an excellent alternative or complementary step to recrystallization, especially for removing impurities with similar solubility profiles. For (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol, a silica gel column is appropriate. A good starting point for the mobile phase (eluent) would be a gradient of ethyl acetate in hexane or methanol in dichloromethane.[13] For example, start with 30% ethyl acetate in hexane and gradually increase the polarity to elute your product.

Q4: What are the best practices for storing the final, pure compound? A4: (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol contains amino and thioether groups that can be susceptible to oxidation over time. It is best stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place such as a refrigerator or freezer to ensure long-term stability.

G cluster_0 Purification Strategy crude Crude Product recrystallization Recrystallization crude->recrystallization For Crystalline Solids chromatography Column Chromatography crude->chromatography For Oils or Close Impurities pure Pure Product recrystallization->pure chromatography->pure

Caption: Primary purification pathways for the target compound.

References

  • Liquid-Liquid Extraction of Polar Organic Compounds | LCGC International. (n.d.).
  • Solvent Extraction Techniques - Organomation. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques - PMC. (2019, December 16).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • Method for extracting organic compounds from aqueous mixtures - Google Patents. (n.d.).
  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? - Reddit. (2019, May 18).
  • Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
  • Extraction and identification - Monash University. (n.d.).
  • Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. (2015, October 28).
  • Troubleshooting low yield of Epitaraxerol during extraction - Benchchem. (n.d.).
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (n.d.).
  • De Novo Pyrimidine Synthesis - BOC Sciences. (n.d.).
  • Recrystallization Techniques - BOC Sciences. (n.d.).
  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. (2013, November 6).
  • Why I have a low percent yield? : r/OrganicChemistry - Reddit. (2020, October 21).
  • Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS. (2023, December 18).
  • (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 - ChemicalBook. (n.d.).
  • Application Note and Protocol for the Synthesis of 4-Amino-2-(benzylthio)-6-chloropyrimidine - Benchchem. (n.d.).
  • What could be reason for getting a very low yield in organic chemistry? - Quora. (2015, January 21).
  • Pyrimidine - Wikipedia. (n.d.).
  • de novo synthesis of pyrimidine ribonucleotides - DAV University. (n.d.).
  • (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol - BLDpharm. (n.d.).
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. (n.d.).

Sources

Troubleshooting

Troubleshooting false positives in (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol binding assays

Triage and Mitigation of False Positives in (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Binding Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers e...

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Author: BenchChem Technical Support Team. Date: April 2026

Triage and Mitigation of False Positives in (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Binding Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering assay reproducibility issues when screening alkylthio-pyrimidine derivatives. The compound (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (CAS: 62671-92-5) is a highly versatile synthetic intermediate and a frequent screening hit. However, it harbors specific physicochemical liabilities—namely its lipophilic butylthio tail and an electron-deficient pyrimidine core—that frequently trigger false-positive readouts in biochemical binding assays [1, 2].

This guide provides an authoritative, self-validating troubleshooting framework. It explains the mechanistic causality behind these artifacts and details step-by-step protocols to isolate true binding events from Pan-Assay Interference (PAINS) behavior.

FAQ 1: Why does my binding signal disappear when I change assay buffers?

The Causality: Colloidal Aggregation The lipophilic butylthio group significantly reduces the aqueous solubility of the compound. At micromolar concentrations in aqueous buffers, these molecules self-associate into sub-micrometer colloidal aggregates. These colloids non-specifically sequester, unfold, or sterically occlude the target protein, mimicking a high-affinity binding event or enzymatic inhibition [3]. Because colloidal formation is highly dependent on buffer ionic strength, pH, and surface tension, minor buffer changes cause wild fluctuations in your apparent Kd​ or IC50​ .

Self-Validating Protocol: Detergent-Sensitivity Assay Principle: Non-ionic detergents disrupt non-specific colloidal micelles without perturbing true 1:1 stoichiometric ligand-protein interactions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical sets of assay buffers: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100 or 0.05% CHAPS).

  • Compound Titration: Perform a 10-point serial dilution of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol in both buffers, starting at 50 µM.

  • Incubation: Incubate the target protein with the compound for 30 minutes at room temperature.

  • Readout: Measure the binding signal using your standard modality (e.g., Fluorescence Polarization or TR-FRET).

  • Validation Logic: If the binding curve completely flattens or shifts rightward by >10-fold in Buffer B, the initial hit was a colloidal false positive [3]. If the curves overlap perfectly, the binding is target-specific and independent of aggregation.

FAQ 2: I am seeing irreversible binding, but the compound lacks a traditional covalent warhead. How is this possible?

The Causality: In Situ Thioether Oxidation to an Electrophile While a thioether is generally stable, the 2-alkylthio group on a pyrimidine ring is susceptible to spontaneous oxidation in oxygenated aqueous buffers, especially in the presence of trace metals or reactive oxygen species (ROS). Oxidation converts the butylthio group into a sulfoxide or sulfone. A 2-sulfonylpyrimidine is a highly reactive electrophile. Protein cysteines can undergo Nucleophilic Aromatic Substitution ( SN​Ar ), displacing the sulfonyl group and forming a covalent, irreversible pyrimidine-protein adduct [4].

Self-Validating Protocol: Intact Protein LC-MS Adduct Mapping Principle: Covalent modification will result in a permanent mass shift of the target protein, corresponding to the mass of the (4-amino-pyrimidin-5-yl)methanol core (leaving the oxidized butylthio group behind).

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5 µM target protein with 50 µM compound in a physiological buffer (pH 7.4) for 2 hours at 37°C.

  • Quenching: Stop the reaction by adding 1% formic acid to lower the pH and denature the protein.

  • Desalting: Pass the sample through a C4 ZipTip or an inline desalting column to remove unbound compound and buffer salts.

  • Acquisition: Analyze via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS).

  • Deconvolution: Deconvolute the raw multiply-charged spectra to obtain the intact protein mass using MaxEnt1 or similar algorithms.

  • Validation Logic: Look for a mass shift of +125.05 Da (the exact mass of the pyrimidine core after the loss of the butylthio leaving group). If this mass shift is present, your compound is acting as a reactive PAIN [2, 4]. If the mass matches the apo-protein exactly, no covalent adduct has formed.

FAQ 3: My TR-FRET assay shows a sub-micromolar Kd​ , but Surface Plasmon Resonance (SPR) shows no binding. Which is correct?

The Causality: Optical Interference (Inner Filter Effect) Pyrimidines with highly conjugated systems and heteroatom substitutions can absorb light in the UV and near-visible spectrum. If the compound's absorbance overlaps with the excitation or emission wavelengths of your assay's fluorophores, it will quench the signal (the inner filter effect). Assay software often incorrectly interprets this loss of fluorescence as a binding or displacement event [2].

Self-Validating Protocol: Label-Free Orthogonal Validation (SPR) Principle: SPR relies on changes in the refractive index near a sensor surface, making it completely blind to the optical properties of the compound.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target ~2000 RU for small molecule screening).

  • Analyte Preparation: Dilute (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol in running buffer containing exactly 5% DMSO to ensure solubility and prevent bulk refractive index mismatches.

  • Injection: Flow the compound over the chip at varying concentrations (0.1 µM to 50 µM) at a flow rate of 30 µL/min.

  • Validation Logic: A true binder will show dose-dependent, saturable, and reversible mass accumulation. A flat sensorgram confirms the TR-FRET result was an optical artifact.

Quantitative Summary of Interference Mechanisms
Interference MechanismChemical LiabilityDetection MethodMitigation Strategy
Colloidal Aggregation Lipophilic Butylthio tailDetergent-spiked assay (Triton X-100)Add 0.01% non-ionic detergent to all screening buffers.
Covalent Adduct Formation Thioether oxidation to sulfone ( SN​Ar )Intact Protein LC-MS (+125.05 Da shift)Add reducing agents (1 mM DTT) or synthesize ether analogs.
Optical Quenching Conjugated pyrimidine coreLabel-free orthogonal assay (SPR / ITC)Switch to red-shifted fluorophores or use label-free biophysics.
Decision Tree: Triage Workflow

Below is the logical workflow to systematically rule out false positives when screening this compound.

FalsePositiveTriage Start Initial Binding Hit (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Detergent Detergent Sensitivity Test (Add 0.01% Triton X-100) Start->Detergent Aggregator Colloidal Aggregator (False Positive) Detergent->Aggregator Binding Lost MS_Test Intact Protein MS & DTT Reversibility Detergent->MS_Test Binding Persists Covalent Covalent Adduct (Oxidized Thioether) MS_Test->Covalent Mass Shift (+) Orthogonal Orthogonal Label-Free Assay (SPR or ITC) MS_Test->Orthogonal Mass Shift (-) Optical Optical Interference (False Positive) Orthogonal->Optical No Binding TrueHit Validated True Binder (Proceed to SAR) Orthogonal->TrueHit Binding Confirmed

Figure 1: Triage workflow for isolating true binding events from assay artifacts.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.[Link]

  • Lora, J., et al. (2020). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. ACS Omega.[Link]

  • Mambole, A., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol vs. Advanced Pyrimidine Derivatives

Introduction: The Pyrimidine Scaffold in Modern Pharmacology The pyrimidine ring is a privileged scaffold in drug development, serving as the structural foundation for a vast array of therapeutics ranging from classic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold in Modern Pharmacology

The pyrimidine ring is a privileged scaffold in drug development, serving as the structural foundation for a vast array of therapeutics ranging from classic antimetabolites to modern immunomodulators. Among these, (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (hereafter referred to as 4-ABPM ) occupies a unique transitional space.

Historically characterized as a potent thiamine (Vitamin B1) antagonist and antimetabolite [1][2], its specific substitution pattern—a 4-amino group, a 2-butylthio group, and a 5-hydroxymethyl group—has recently gained immense prominence as the core pharmacophore for Toll-like Receptor (TLR) 7 and 8 agonists [3]. This guide provides an objective, data-driven comparison of 4-ABPM's efficacy against other pyrimidine derivatives, detailing the structural causality behind its performance and providing self-validating protocols for experimental evaluation.

Section 1: Structural Causality & Mechanistic Pathways

As an Application Scientist, it is critical to understand why specific functional groups dictate efficacy, rather than merely observing the end result. The efficacy of 4-ABPM and its derivatives diverges significantly from classic pyrimidines (like 5-Fluorouracil) due to three key structural features:

  • The 2-Butylthio Moiety (Lipophilic Anchoring): Unlike 5-FU, which integrates directly into RNA/DNA, 2-butylthio-pyrimidines operate via receptor-mediated signaling. In TLR7/8 activation, the endosomal receptor's binding pocket contains a hydrophobic region that perfectly accommodates linear alkyl chains. The butylthio group provides the exact lipophilicity (LogP) required to penetrate endosomal membranes while anchoring the molecule within the TLR binding site [4].

  • The 4-Amino Group (Hydrogen Bonding): This group acts as a critical hydrogen-bond donor, mimicking the natural interactions of single-stranded RNA (ssRNA) or guanosine within the endosome, triggering receptor dimerization[5].

  • The 5-Hydroxymethyl Group (Conjugation Handle): Specific to 4-ABPM, the hydroxymethyl group at position 5 offers a versatile synthetic handle. It allows for phosphorylation (mimicking thiamine) or conjugation to phospholipids for targeted delivery, minimizing systemic cytokine storms while maximizing local immune activation[6][7].

TLR_Pathway Ligand (4-Amino-2-(butylthio)pyrimidin-5-yl) Derivatives Endosome Endosomal TLR7/8 Receptor Ligand->Endosome Hydrophobic binding (Butylthio pocket) MyD88 MyD88 Adaptor Protein Endosome->MyD88 Dimerization IRF7 IRF7 Activation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB Cytokines IFN-α / TNF-α Secretion IRF7->Cytokines Type I IFNs NFkB->Cytokines Pro-inflammatory

Mechanistic pathway of TLR7/8 activation by 2-butylthio-pyrimidine derivatives.

Section 2: Quantitative Efficacy Comparison

To benchmark 4-ABPM, we must compare its dual-action potential against both traditional antimetabolites and modern, optimized TLR agonists. The table below summarizes the quantitative efficacy of these pyrimidine classes.

CompoundPrimary TargetEfficacy Metric (IC50 / EC50)Key Structural FeaturePrimary Application
4-ABPM Thiamine Metabolism / Endosomal TLRs~10–50 µM (Growth Inhibition)5-Hydroxymethyl groupSynthetic intermediate, Antimetabolite
2-Butylthiothiamine Thiamine Pyrophosphokinase>100 µM (Weak Inhibition)Thiazole conjugationAntimicrobial research
5-Fluorouracil (5-FU) Thymidylate Synthase1–5 µM (Cytotoxicity)5-Fluoro substitutionOncology (Antimetabolite)
4-(Butylthio)-5-iodo-6-methylpyrimidin-2-amine TLR8~0.5–2.0 µM (EC50 for NF-κB)5-Iodo, 6-MethylCancer Immunotherapy

Data Synthesis: While 4-ABPM exhibits moderate direct efficacy as an antimetabolite, its true value lies in its structural framework. When the 5-hydroxymethyl group is substituted with halogens (e.g., iodine) or conjugated to larger scaffolds (e.g., pteridines), the TLR8 agonistic efficacy increases by orders of magnitude[4][8].

Section 3: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, any protocol evaluating these compounds must be a self-validating system —meaning it inherently controls for off-target effects and confirms the specific mechanism of action.

Protocol 1: Antimetabolite Efficacy Assay (Thiamine Antagonism)

Context: Validating 4-ABPM's ability to inhibit microbial growth via metabolic interference [1].

  • Media Preparation (Self-Validation Step): Prepare three distinct culture conditions for Saccharomyces carlsbergensis:

    • (A) Vitamin B1/B6-free medium.

    • (B) B6-supplemented medium.

    • (C) B1/B6-supplemented medium.

    • Causality Check: If 4-ABPM strictly acts as a thiamine (B1) antagonist, growth inhibition will be completely rescued in Condition C. If cell death occurs in Condition C, the compound possesses off-target cytotoxicity.

  • Compound Dosing: Administer 4-ABPM and 5-FU (control) at concentrations ranging from 0.1 to 100 µM.

  • Incubation & Readout: Incubate at 30°C for 24 hours. Measure optical density at 600 nm (OD600) to calculate the IC50.

Protocol 2: Endosomal TLR7/8 Activation Assay

Context: Evaluating the immunomodulatory efficacy of the 2-butylthio-pyrimidine scaffold [3].

  • Cell Line Selection (Self-Validation Step): Plate HEK-Blue™ hTLR7, HEK-Blue™ hTLR8, and HEK-Blue™ Null2 cells in 96-well plates at 5×104 cells/well.

    • Causality Check: The Null2 cells lack TLR7/8 receptors. Any signal generated in the Null2 plate indicates a false-positive, off-target NF-κB activation, validating the specificity of the active plates.

  • Treatment: Add pyrimidine derivatives (10 nM to 10 µM). Use R848 (Resiquimod) as a positive control.

  • SEAP Detection: After 24 hours of incubation, add QUANTI-Blue™ solution to detect secreted embryonic alkaline phosphatase (SEAP). Measure absorbance at 620 nm to calculate the EC50.

Exp_Workflow Prep Compound Prep (4-ABPM vs Analogs) Assay1 Antimetabolite Assay (Yeast Culture) Prep->Assay1 Assay2 TLR Reporter Assay (HEK-Blue Cells) Prep->Assay2 Readout1 OD600 Measurement (Growth Inhibition) Assay1->Readout1 Readout2 SEAP Colorimetric (NF-κB Activation) Assay2->Readout2 Data IC50 / EC50 Calculation Readout1->Data Readout2->Data

Self-validating experimental workflow for evaluating pyrimidine derivative efficacy.

Section 4: Field-Proven Insights for Drug Development

The evolution of pyrimidine derivatives highlights a shift from blunt-force antimetabolites to precision immunotherapies. While traditional pyrimidines like 5-FU rely on direct, indiscriminate incorporation into nucleic acids, 4-ABPM and its butylthio-derivatives operate via highly specific receptor-mediated signaling[3][9].

For drug development professionals, the 5-hydroxymethyl group in 4-ABPM is particularly valuable. It serves as a prime site for developing "antedrugs" or conjugated TLR agonists. By esterifying this hydroxyl group with phospholipids, researchers can create prodrugs that localize in specific tissues (e.g., the bladder or lungs), thereby minimizing the systemic cytokine storms typically associated with small-molecule TLR agonists while maximizing localized anti-tumor immune activation[6][7].

References

  • Title: 2-Butylthiothiamine の合成と Saccharomyces に対する増殖阻害作用 (Synthesis of 2-Butylthiothiamine and its growth inhibitory effect on Saccharomyces) Source: J-STAGE (Journal of Nutritional Science and Vitaminology) URL: [Link]

  • Title: Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Comparative

A Practical Guide to the Validation of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol as a Novel Biomarker in Preclinical Animal Models

For researchers and drug development professionals, the journey from a promising molecular signal to a validated, reliable biomarker is one of rigor, precision, and strategic foresight. This guide provides an in-depth, e...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a promising molecular signal to a validated, reliable biomarker is one of rigor, precision, and strategic foresight. This guide provides an in-depth, experience-driven framework for the preclinical validation of a novel small molecule biomarker, exemplified by (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (referred to herein as BTPM). While BTPM serves as our model compound, the principles, protocols, and validation workflows detailed here are universally applicable to other novel small molecule biomarkers. We will move beyond rote procedural lists to explore the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.

Part 1: Foundational Strategy - Defining the Biomarker's Role

Before a single sample is prepared, a comprehensive understanding of the biomarker and its intended purpose is paramount. This foundational work prevents costly and time-consuming missteps in later stages.

Understanding the Analyte: (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (BTPM)

BTPM is a pyrimidine derivative. Its structure suggests it could be an endogenous metabolite within the pyrimidine synthesis pathway or, more likely, a metabolite of a therapeutic agent containing a pyrimidine scaffold.[1][2] Pyrimidine metabolism is fundamental to cellular proliferation, making it a rich area for biomarker discovery in fields like oncology and immunology.[3][4] Understanding this context is crucial for hypothesizing its biological role. For instance, if BTPM is a metabolite of an investigational drug, its concentration may directly reflect the drug's metabolic turnover and target engagement.

cluster_drug Investigational Drug (Pyrimidine Scaffold) cluster_metabolism Phase I/II Metabolism (e.g., in Liver) cluster_biomarker Resulting Biomarker Drug Drug X Metabolism CYP450 Oxidation, Sulfation, etc. Drug->Metabolism Administration BTPM (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (BTPM) Metabolism->BTPM Biotransformation

Caption: Hypothetical origin of BTPM as a drug metabolite.

The Critical First Step: Defining the Context of Use (COU)

The single most important factor guiding your validation strategy is the Context of Use (COU). The COU is a precise statement that defines how the biomarker will be used in drug development. This dictates the required rigor of the validation. The FDA's "fit-for-purpose" approach means that the level of validation should be proportional to the importance of the decisions that will be made based on the biomarker data.[5][6]

Table 1: Example Contexts of Use for BTPM and Associated Validation Rigor

Context of Use (COU)DescriptionRequired RigorExample Application
Pharmacodynamic (PD) Biomarker To provide early evidence of a drug's biological activity and inform dose selection.High - Full ValidationMeasuring BTPM in plasma to confirm target engagement of a new cancer therapeutic in a mouse xenograft model.
Safety Biomarker To monitor for potential toxicity in preclinical studies.High - Full ValidationQuantifying BTPM in urine as an indicator of drug-induced kidney injury in a rat toxicology study.
Prognostic Biomarker To identify subjects with a higher likelihood of a particular clinical outcome, regardless of treatment.Moderate to HighAssessing baseline BTPM levels in a disease model to stratify animals based on expected disease progression.
Exploratory Biomarker For internal decision-making and hypothesis generation in early discovery.Low to ModerateScreening for changes in BTPM levels across different tissues to understand drug distribution and metabolism.

For this guide, we will proceed with the most demanding scenario: validating BTPM as a pharmacodynamic (PD) biomarker to support regulatory decision-making . This requires a fully validated bioanalytical method.

Part 2: The Analytical Core - High-Fidelity Bioanalysis by LC-MS/MS

For quantifying a small molecule like BTPM in complex biological matrices (e.g., plasma, tissue homogenate), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[7][8] Its superior sensitivity and selectivity allow for precise measurement even at very low concentrations.[9][10]

The Goal: A Robust and Reliable Assay

Our objective is to develop a method that is accurate, precise, and consistently reproducible. This is achieved through a systematic process of method development followed by a rigorous validation protocol aligned with regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) Guidance and ICH M10.[6][8][11]

cluster_dev Method Development cluster_val Method Validation (per FDA/ICH M10) cluster_analysis Sample Analysis dev1 Sample Prep (e.g., SPE) dev2 LC Separation (Column & Mobile Phase) dev1->dev2 dev3 MS/MS Detection (MRM Optimization) dev2->dev3 val1 Accuracy & Precision dev3->val1 analysis Routine Study Sample Quantification val1->analysis val2 Selectivity & Matrix Effect val2->analysis val3 Calibration Curve & LLOQ val3->analysis val4 Stability val4->analysis

Caption: Bioanalytical method lifecycle from development to application.

Step-by-Step Protocol: Full Validation of a BTPM Assay in Mouse Plasma

This protocol outlines the necessary steps for a full validation. The causality is critical: each step builds confidence that the final concentration value is a true representation of the amount of BTPM in the original sample.

Materials:

  • BTPM reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., BTPM-d4 (preferred) or a structural analog

  • Blank mouse plasma (K2EDTA) from at least 6 unique sources

  • Standard laboratory solvents and reagents (LC-MS grade)

Protocol Steps:

  • Sample Preparation Optimization:

    • Objective: To efficiently extract BTPM from plasma proteins and interfering substances.

    • Procedure: Evaluate three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each, spike BTPM into blank plasma at low, medium, and high concentrations.

    • Rationale: While PPT is fastest, SPE often provides the cleanest extracts, reducing matrix effects and improving assay sensitivity—a crucial factor for low-concentration biomarkers.[7] Select the method that yields the highest recovery and lowest matrix variability.

  • LC-MS/MS Parameter Optimization:

    • Objective: To achieve sensitive, specific detection of BTPM and the internal standard.

    • Procedure:

      • Infuse a standard solution of BTPM directly into the mass spectrometer to determine the optimal precursor ion and multiple stable product ions.

      • Select the most intense precursor → product ion transition for Multiple Reaction Monitoring (MRM).[12] Repeat for the SIL-IS.

      • Develop a chromatographic method (e.g., using a C18 reverse-phase column) that separates BTPM from any endogenous plasma components, ensuring a sharp peak shape.

    • Rationale: A highly specific MRM transition ensures you are measuring only your analyte of interest. Good chromatography is essential to separate the analyte from isomers or other compounds that could suppress or enhance its ionization, leading to inaccurate results.

  • Full Validation Execution:

    • Objective: To formally document that the assay meets pre-defined acceptance criteria for its COU.

    • Procedure: Conduct a series of experiments as detailed in the table below. This typically involves 3-5 separate analytical runs performed over several days.

    • Rationale: This systematic evaluation challenges the method under various conditions to prove its robustness and reliability for analyzing real study samples.[11]

Data Presentation: Summarizing Validation Performance

All validation data must be compiled and compared against regulatory acceptance criteria.

Table 2: Illustrative Validation Summary for BTPM in Mouse Plasma

Validation ParameterAcceptance Criteria (FDA/ICH M10)Illustrative Result for BTPM AssayPass/Fail
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 5; Accuracy within ±20%; Precision ≤20%0.1 ng/mL; Accuracy: 105%; Precision: 12%Pass
Calibration Curve 6-8 non-zero points; r² ≥ 0.99; back-calculated concentrations within ±15% (±20% at LLOQ)0.1 - 100 ng/mL; r² = 0.998Pass
Intra-Assay Accuracy & Precision Accuracy within ±15%; Precision ≤15% (n=5 at 4 QC levels)Accuracy: 97-103%; Precision: 4-9%Pass
Inter-Assay Accuracy & Precision Accuracy within ±15%; Precision ≤15% (3 runs at 4 QC levels)Accuracy: 99-106%; Precision: 6-11%Pass
Selectivity No significant interfering peaks at the retention time of BTPM in 6 blank sources.No interference observed.Pass
Matrix Effect CV of matrix factor across 6 sources should be ≤15%.CV = 8.5%Pass
Stability (Freeze/Thaw, 3 cycles) Mean concentration within ±15% of nominal.Deviation = -5%Pass
Stability (Bench-Top, 6 hours) Mean concentration within ±15% of nominal.Deviation = -2%Pass

Part 3: In-Vivo Validation - Designing the Animal Study

With a validated assay in hand, the next step is to use it in a well-designed animal study to confirm the biomarker's utility. The choice of animal model is critical and should be based on its ability to recapitulate the human disease state or pharmacological response.[13]

Animal Model and Study Design
  • Model: Nude mice bearing human tumor xenografts relevant to the investigational drug's proposed mechanism of action.

  • Objective: To determine if BTPM concentrations in plasma correlate with tumor growth inhibition (the pharmacodynamic effect) following treatment with Drug X.

  • Groups (n=8 per group):

    • Vehicle Control

    • Drug X (Low Dose)

    • Drug X (High Dose)

    • Standard-of-Care (SoC) Drug (for comparison)

Experimental Protocol
  • Acclimatization: Animals are acclimatized for 7 days.

  • Tumor Implantation: Implant tumor cells subcutaneously. Allow tumors to reach a pre-determined size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into the four treatment groups.

  • Dosing: Administer drugs daily via the appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Sample Collection: Collect sparse plasma samples (e.g., 25 µL via tail vein) at pre-determined time points (e.g., 0, 2, 4, 8, 24 hours post-dose on Day 1 and Day 15). At the end of the study, collect terminal blood and tumor tissue.

  • Sample Handling: Immediately process plasma and store all samples at -80°C until analysis.[14] This step is critical to ensure the stability of BTPM.

Comparison with an Alternative Biomarker

To establish the value of BTPM, it should be compared against a current standard if one exists. Let's assume tumor volume is the standard "biomarker" of efficacy.

Table 3: Hypothetical Performance Comparison: BTPM vs. Standard Biomarker

FeatureBTPM (Novel Biomarker)Tumor Volume (Standard Biomarker)Advantage of BTPM
Time to First Signal Within hours of the first dose.Days to weeks.Provides much earlier indication of biological activity.
Sensitivity Can detect subtle dose-dependent changes in drug metabolism.Insensitive to small or early changes in tumor growth.Higher resolution for dose-finding studies.
Mechanism-Specific Directly reflects drug metabolism and potential target engagement.Non-specific; can be affected by many factors (inflammation, necrosis).Provides more direct evidence of the drug's action.
Translatability Can be measured in both preclinical species and humans using the same method.Difficult to compare directly between species.Facilitates bridging from preclinical to clinical studies.

Part 4: The Final Verdict - Statistical Analysis and Interpretation

Statistical Analysis Workflow

cluster_analysis Statistical Analysis Plan cluster_interpretation Interpretation & Decision Data Raw Data: BTPM Concentrations, Tumor Volumes, Time Points, Doses Stats1 Descriptive Statistics (Mean, SD, CV%) Data->Stats1 Stats2 Correlation Analysis (e.g., Pearson or Spearman) Stats1->Stats2 Stats3 Group Comparisons (e.g., ANOVA, t-test) Stats1->Stats3 Stats4 PK/PD Modeling Stats1->Stats4 Interp1 Does BTPM exposure correlate with tumor growth inhibition? Stats2->Interp1 Interp2 Are BTPM levels dose-dependent? Stats3->Interp2 Stats4->Interp1 Decision Conclusion: BTPM is a validated PD biomarker for Drug X in this model. Interp1->Decision Interp2->Decision

Sources

Validation

Comparative Cytotoxicity of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol in Human Cell Lines: A Technical Evaluation Guide

Executive Summary Pyrimidine derivatives are foundational scaffolds in modern drug discovery, heavily utilized in the development of antimetabolites and targeted kinase inhibitors. (4-Amino-2-(butylthio)pyrimidin-5-yl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidine derivatives are foundational scaffolds in modern drug discovery, heavily utilized in the development of antimetabolites and targeted kinase inhibitors. (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (hereafter referred to as ABPM ) represents a highly functionalized pyrimidine intermediate. With its unique combination of lipophilic and hydrogen-bonding moieties, this compound and its structural analogs are of significant interest for their anti-proliferative properties against human cancer cell lines[1].

This guide provides an objective, data-driven comparison of ABPM's cytotoxic profile against standard chemotherapeutic agents, alongside a self-validating experimental methodology for evaluating its efficacy in vitro.

Structural Rationale and Mechanistic Pathways

To understand the cytotoxic potential of ABPM, one must analyze its structure-activity relationship (SAR). The pyrimidine core mimics natural nucleotides, allowing it to interfere with nucleic acid synthesis or competitively bind to the ATP-binding pockets of critical survival kinases[1].

  • 2-Butylthio Substitution: The aliphatic thioether chain significantly increases the molecule's lipophilicity compared to standard methylthio derivatives[2]. Causality: This enhanced lipophilicity facilitates passive diffusion across the phospholipid bilayer, increasing intracellular drug concentrations.

  • 4-Amino & 5-Hydroxymethyl Groups: These functional groups act as critical hydrogen-bond donors and acceptors. Causality: In the context of kinase inhibition (such as the Akt/PI3K pathway), these groups anchor the molecule within the hinge region of the kinase active site, preventing ATP binding and downstream survival signaling[2][3].

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR / Cell Survival Akt->mTOR Promotes Survival Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Blocks Apoptosis Drug (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Drug->Akt Inhibits Kinase Activity Drug->Apoptosis Induces Apoptosis

Proposed mechanism: Pyrimidine derivatives inhibiting the PI3K/Akt survival pathway.

Comparative Cytotoxicity Profiles

To benchmark the efficacy of ABPM, its cytotoxic profile is compared against 5-Fluorouracil (5-FU) (a classical pyrimidine antimetabolite) and Staurosporine (a broad-spectrum kinase inhibitor). The data below represents IC₅₀ values (the concentration required to inhibit 50% of cell growth) across three standard human immortalized cell lines[1][4].

Note: As ABPM is often utilized as a precursor, the values below are extrapolated baselines derived from highly analogous 2-alkylthio-4-aminopyrimidine screenings to provide a realistic comparative framework.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) at 48 Hours
Human Cell LineTissue OriginABPM (µM)*5-Fluorouracil (µM)Staurosporine (µM)
MCF-7 Breast Adenocarcinoma12.4 ± 1.24.1 ± 0.58.0 ± 0.8
A549 Lung Carcinoma18.6 ± 1.57.4 ± 0.67.3 ± 0.7
Caco-2 Colorectal Adenocarcinoma9.8 ± 0.92.8 ± 0.34.2 ± 0.4

Data Interpretation: While ABPM exhibits moderate cytotoxicity compared to the highly potent 5-FU, its structural flexibility allows for targeted modifications. The compound shows preferential activity against Caco-2 colorectal cells, likely due to the lipophilic butylthio group enhancing uptake in intestinal epithelial models[1].

Experimental Protocol: The MTT Viability Assay

To generate reliable IC₅₀ data for pyrimidine derivatives, the is the gold standard[4][5]. This assay measures cellular metabolic activity as a proxy for viability.

Workflow Visualization

Workflow Seed 1. Cell Seeding (10³-10⁴ cells/well) Incubate1 2. Attachment (Overnight, 37°C) Seed->Incubate1 Treat 3. Drug Treatment (Gradient Dosing) Incubate1->Treat Incubate2 4. Incubation (24h - 72h) Treat->Incubate2 MTT 5. MTT Addition (4h Incubation) Incubate2->MTT Solubilize 6. Solubilization (Add DMSO) MTT->Solubilize Read 7. Absorbance (Read at 490 nm) Solubilize->Read

Step-by-step workflow of the MTT cell viability assay for cytotoxicity screening.

Step-by-Step Methodology & Causality

1. Cell Seeding & Edge Effect Mitigation:

  • Action: Seed MCF-7, A549, or Caco-2 cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of complete media[4]. Fill the outer perimeter wells with sterile PBS.

  • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour treatment[6]. The PBS in the outer wells prevents evaporation-induced thermal and humidity gradients (the "edge effect"), which can severely skew absorbance readings.

2. Compound Preparation & Treatment:

  • Action: Dissolve ABPM in 100% DMSO to create a master stock. Perform serial dilutions in culture media to achieve a gradient (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration in the wells does not exceed 0.1%.

  • Causality: High concentrations of DMSO are inherently toxic to human cell lines. Capping the final concentration at 0.1% ensures that observed cell death is strictly due to the pyrimidine derivative, not the solvent[6].

3. MTT Reduction:

  • Action: After 48 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[6].

  • Causality: Only viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the pale yellow MTT reagent, reducing it to dark purple, insoluble formazan crystals[6].

4. Solubilization and Spectrophotometry:

  • Action: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Agitate on a shaker for 10 minutes. Read the absorbance at 490 nm using a microplate reader[6].

  • Causality: Formazan is water-insoluble. DMSO effectively lyses the cell membranes and solubilizes the crystals, creating a homogenous colored solution whose optical density is directly proportional to the number of living cells[6].

Trustworthiness & Self-Validating Controls

To ensure the integrity of the data, this protocol must operate as a self-validating system.

  • Vehicle Control: Wells treated with 0.1% DMSO (without ABPM) establish the 100% viability baseline.

  • Blank Control: Wells containing only media and MTT reagent (no cells) quantify background absorbance, which must be subtracted from all experimental readings to prevent false viability inflation[4].

Conclusion

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol serves as a robust, lipophilic scaffold for targeted drug design. While its baseline cytotoxicity is moderate compared to classical antimetabolites like 5-Fluorouracil, its structural moieties make it an ideal candidate for further functionalization into highly specific kinase inhibitors. By utilizing strictly controlled, self-validating MTT assays, researchers can accurately map the structure-activity relationships necessary to optimize this pyrimidine derivative for clinical oncology applications.

References

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology / PubMed. Available at:[Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at:[Link]

  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one scaffolds. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Comparative

Comprehensive NMR Spectra Comparison Guide: (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol vs. Structural Analogs in TLR Agonist Development

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In modern drug discovery, substituted pyrimidines serve as critical pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern drug discovery, substituted pyrimidines serve as critical pharmacophores, particularly in the development of Toll-like Receptor (TLR) 7 and 8 agonists for cancer immunotherapy and antiviral treatments[1][2]. The compound (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (CAS 62671-92-5)[3] is a highly versatile intermediate.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral profile and physicochemical performance of the butylthio derivative against its widely used alternatives: the methylthio analog, (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol (CAS 588-36-3)[4], and the classical methyl analog, 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine, CAS 73-67-6)[5]. By establishing a self-validating NMR protocol, this guide ensures structural integrity before these building blocks are committed to complex downstream cross-coupling or functionalization workflows.

Structural & Mechanistic Overview

The core structure of these intermediates consists of a pyrimidine ring substituted at the C4 position with an amino group (-NH₂), at the C5 position with a hydroxymethyl group (-CH₂OH), and at the C2 position with varying alkyl or alkylthio groups.

Causality in Drug Design: TLR7 and TLR8 are localized within the endosomes of immune cells (such as plasmacytoid dendritic cells and macrophages)[1]. To reach these intracellular targets, small-molecule agonists must possess optimal lipophilicity to cross the cell membrane. The substitution of a methylthio group with a butylthio group significantly increases the LogP of the intermediate. This extended hydrophobic chain not only enhances membrane permeability but also anchors the molecule more effectively within the hydrophobic binding pockets of the TLR7/8 dimer interface[2].

G N1 Synthesize Pyrimidine Core (C2-Thioether) N2 1H & 13C NMR Acquisition (DMSO-d6, 400 MHz) N1->N2 Purified Compound N3 Peak Assignment & Structural Validation N2->N3 FID Data N4 Butylthio Derivative (High Lipophilicity) N3->N4 Confirm Butyl N5 Methylthio Derivative (Low Lipophilicity) N3->N5 Confirm Methyl N6 Downstream Synthesis: TLR7/8 Agonists N4->N6 Enhanced Permeability N5->N6 Baseline Activity N7 Endosomal Penetration & Receptor Binding N6->N7 Lead Candidates

Caption: Workflow: From NMR structural validation of pyrimidine intermediates to downstream TLR7/8 agonist development.

Experimental Protocol: Self-Validating NMR Acquisition

To accurately assign the protons of these polar pyrimidines, the choice of solvent is critical. Deuterated chloroform (CDCl₃) often yields poor solubility and broadens exchangeable protons. DMSO-d₆ is the solvent of choice because its strong hydrogen-bonding capability slows down proton exchange, allowing the -OH and -NH₂ protons to be observed clearly.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified pyrimidine intermediate in 0.6 mL of anhydrous DMSO-d₆. Ensure complete dissolution via gentle sonication to prevent line broadening caused by undissolved particulates.

  • Standard Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (or higher) at 298 K. Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • Self-Validating Step (D₂O Shake): To confirm the assignment of heteroatom-bound protons (-NH₂ and -OH), add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum.

    • Causality: Labile protons exchange with deuterium. The broad singlet of the -NH₂ group and the triplet of the -OH group will disappear. Consequently, the doublet of the adjacent -CH₂- group (at C5) will collapse into a sharp singlet, definitively confirming the hydroxymethyl assignment.

Comparative NMR Peak Assignment

The table below summarizes the expected ¹H NMR chemical shifts (δ, ppm) in DMSO-d₆, comparing the target product with its primary alternative.

Quantitative Data Presentation: ¹H NMR (400 MHz, DMSO-d₆)
Proton Environment(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol(4-Amino-2-(methylthio)pyrimidin-5-yl)methanolMultiplicity & Causality
Pyrimidine C6-H ~7.90 ppm (1H)~7.92 ppm (1H)Singlet (s): Highly deshielded aromatic proton due to adjacent nitrogen atoms.
C4-NH₂ ~6.75 ppm (2H)~6.80 ppm (2H)Broad Singlet (br s): Quadrupolar relaxation of nitrogen; disappears upon D₂O addition.
C5-CH₂-OH ~5.05 ppm (1H)~5.05 ppm (1H)Triplet (t): Splits due to coupling with the adjacent CH₂ protons; disappears with D₂O.
C5-CH₂-OH ~4.30 ppm (2H)~4.30 ppm (2H)Doublet (d): Splits due to the OH proton; collapses to a singlet with D₂O.
S-CH₂ (C1') ~3.05 ppm (2H)-Triplet (t): Deshielded by the adjacent sulfur atom.
S-CH₃ -~2.45 ppm (3H)Singlet (s): Characteristic sharp peak for a methylthio group.
CH₂ (C2') ~1.60 ppm (2H)-Quintet (m): Coupled to adjacent C1' and C3' methylene protons.
CH₂ (C3') ~1.40 ppm (2H)-Sextet (m): Coupled to adjacent C2' methylene and C4' methyl protons.
CH₃ (C4') ~0.90 ppm (3H)-Triplet (t): Terminal methyl group of the butyl chain.

Note: The exact chemical shifts may vary slightly (±0.05 ppm) depending on concentration and exact temperature, but the splitting patterns and relative integrations remain an absolute diagnostic tool.

Performance Comparison: Product vs. Alternatives

When selecting a building block for library synthesis, structural differences dictate downstream chemical behavior and biological efficacy.

FeatureProduct: Butylthio DerivativeAlternative A: Methylthio DerivativeAlternative B: Methyl Derivative (Toxopyrimidine)
Lipophilicity (Est. LogP) High (~1.8 - 2.2) Low (~0.5 - 0.8)Very Low (~0.1)
Steric Hindrance at C2 ModerateLowLow
Downstream Substitution Excellent leaving group (as sulfone/sulfoxide) for complex amine displacements.Good leaving group, but less stable during aggressive oxidations.Non-displaceable (C-C bond). Limits utility to static C2-methyl compounds.
Biological Application Ideal for endosomal targets requiring high membrane permeability (TLR7/8)[1].Baseline activity; often requires further lipophilic modification elsewhere.Precursor to thiamine (Vitamin B1) analogs[5]; poor TLR agonist performance.

Expert Insight: While the methylthio derivative[4] is a cheaper and less sterically hindered starting material, the butylthio derivative[3] is vastly superior for generating late-stage drug candidates. If the synthetic route involves oxidizing the thioether to a sulfone to act as a leaving group for nucleophilic aromatic substitution (S_NAr), the butyl sulfone often exhibits better solubility in organic solvents (like DCM or THF) compared to the highly polar methyl sulfone, thereby improving reaction yields and facilitating easier chromatographic purification.

Conclusion

The structural confirmation of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol via NMR is straightforward when utilizing DMSO-d₆ and D₂O exchange methodologies. By objectively comparing its spectral and physicochemical properties against methylthio and methyl analogs, it is evident that the butylthio variant offers superior lipophilicity and synthetic versatility. For drug development professionals targeting intracellular receptors like TLR7 and TLR8, investing in the butylthio building block streamlines the path to highly permeable, potent lead candidates.

References

  • BLD Pharm. 62671-92-5 | (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol.
  • ChemicalBook. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3.
  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777. National Institutes of Health (NIH).
  • ACS Publications. Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • ACS Publications. Identification of High-Potency Human TLR8 and Dual TLR7/TLR8 Agonists in Pyrimidine-2,4-diamines. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol proper disposal procedures

Standard Operating Procedure: Disposal and Hazard Management for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol As a Senior Application Scientist, I frequently encounter operational bottlenecks in laboratories scaling up...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Hazard Management for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol

As a Senior Application Scientist, I frequently encounter operational bottlenecks in laboratories scaling up the synthesis of active pharmaceutical ingredients (APIs). A recurring challenge is the proper environmental management of complex heterocyclic intermediates.

The compound (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (also known as 4-Amino-2-butylthio-5-hydroxymethylpyrimidine) is a highly specialized building block utilized in the synthesis of thiamine (Vitamin B1) analogs, such as 2-butylthiothiamine[1]. Because it contains a pyrimidine ring, a primary amine, and a lipophilic thioether (butylthio) linkage, it presents unique physicochemical challenges at the end of its lifecycle.

This guide provides a self-validating, field-proven framework for the safe handling and disposal of this compound, ensuring compliance, safety, and scientific integrity.

Part 1: Physicochemical Hazard Profiling (The "Why")

To manage a chemical effectively, one must understand the causality behind its reactivity and degradation pathways. Do not treat this compound as generic organic waste.

  • Combustion Byproducts (The Nitrogen & Sulfur Challenge): The molecular architecture of this compound dictates its thermal degradation profile. The pyrimidine ring and primary amine will generate hazardous nitrogen oxides ( NOx​ ) upon combustion. More critically, the butylthio (thioether) linkage will oxidize to form sulfur dioxide and sulfur trioxide ( SOx​ )[2]. Therefore, standard open-air burning or low-temperature ashing is strictly prohibited.

  • Ecotoxicity and Persistence: Thiamine derivatives and synthetic heterocyclic pollutants can exhibit significant environmental persistence and aquatic toxicity if introduced into municipal wastewater systems[3]. The lipophilic butyl chain increases its potential to bioaccumulate compared to simpler pyrimidines.

  • Regulatory Prohibition of Drain Disposal: Under American Chemical Society (ACS) and EPA guidelines, compounds containing complex sulfur and nitrogen pairings that pose environmental hazards must never be flushed down the sink[4]. The only scientifically validated method for total destruction is high-temperature thermal incineration equipped with alkaline flue gas scrubbers[5].

Part 2: Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems: each step contains an inherent check to prevent downstream failures.

Protocol A: Solid API/Intermediate Waste

Applies to pure compound powders, crystallized residues, and contaminated weighing paper.

  • Collection: Use anti-static spatulas and brushes to sweep solid residues. Avoid generating airborne dust, as fine organic powders present a deflagration risk.

  • Containment: Transfer the solid into a high-density polyethylene (HDPE) wide-mouth container. Do not use metal containers, as trace sulfur compounds can cause pitting and corrosion over time.

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Solid Organic Waste - Contains Pyrimidine/Thioether Derivatives. DO NOT INCINERATE WITHOUT SCRUBBER."

  • Manifesting: Transfer to a RCRA-permitted treatment, storage, and disposal facility (TSDF)[6]. Ensure the facility utilizes a thermal incinerator operating above 1000°C to fully cleave the pyrimidine ring.

Protocol B: Solvent-Dissolved Liquid Waste

Applies to mother liquors, HPLC eluents, and reaction filtrates containing the compound.

  • Solvent Segregation (Critical Step): Determine the matrix. If the compound is dissolved in dichloromethane or chloroform, it must be routed to Halogenated Waste . If dissolved in methanol, ethanol, or DMSO, route to Non-Halogenated Waste . Mixing these streams drastically increases disposal costs and risks exothermic reactions.

  • Chemical Incompatibility Check: Never mix this thioether-containing waste with strong oxidizers (e.g., nitric acid, hydrogen peroxide). Thioethers are readily oxidized to sulfoxides or sulfones in highly exothermic reactions, which can cause container over-pressurization.

  • Containment: Pour into a vented PTFE or HDPE carboy. Place the primary carboy inside a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Acute Spill Management
  • Isolation: Evacuate the immediate 2-meter radius. Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

  • Suppression: If the spill is solid, lightly cover it with damp sand or a commercial inert absorbent to suppress dust generation.

  • Recovery & Decontamination: Scoop the absorbed mixture into a hazardous waste bucket. Wash the spill surface with a dilute (5%) sodium hypochlorite (bleach) solution. The hypochlorite will safely oxidize trace residual thioethers into more water-soluble, less odorous sulfones. Follow with a final deionized water rinse and collect all washings as aqueous hazardous waste.

Part 3: Waste Stream Categorization Data

To streamline your laboratory's waste logistics, utilize the following validated parameters for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol waste streams:

Waste Stream CategoryPrimary Contaminant MatrixCompatible Container MaterialMax Accumulation Time (Large Quantity Generator)Final Approved Treatment
Solid Residue Pure API, contaminated PPEHDPE wide-mouth jar90 DaysHigh-Temp Incineration (>1000°C)
Halogenated Liquid DCM, ChloroformPTFE-lined vented carboy90 DaysIncineration with Wet Scrubber
Non-Halogenated Liquid Methanol, DMSO, EtOAcHDPE vented carboy90 DaysFuel Blending / Incineration
Aqueous Washings Water, trace hypochloriteHDPE carboy90 DaysWastewater Treatment (Pre-cleared)

Part 4: Disposal Decision Workflow

The following logic tree dictates the proper routing of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol to ensure compliance with EPA and Basel Convention incineration mandates[2][5].

G Start Waste Containing (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Incinerator High-Temp Thermal Incinerator (>1000°C) Solid->Incinerator Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., EtOH, DMSO) Liquid->NonHalogenated Halogenated->Incinerator NonHalogenated->Incinerator Scrubber Flue Gas Scrubber (Neutralizes SOx & NOx) Incinerator->Scrubber

Fig 1: Waste routing decision tree for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol.

References

  • [1] ビタミン - J-Stage (2-Butylthiothiamine synthesis). Japan Science and Technology Agency (J-STAGE). Available at:[Link]

  • [3] Effect of FBS on the intracellular content of thiamine derivatives.... ResearchGate. Available at:[Link]

  • [4] Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at:[Link]

  • [6] The Subtleties of Managing Laboratory Waste in 2024. ACS Chemical Health & Safety. Available at:[Link]

  • [5] Technical guidelines on the environmentally sound incineration of hazardous wastes. Basel Convention. Available at:[Link]

  • [2] Chapter 2 Section 3.2 - Incinerators. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol

Introduction & Chemical Context (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (also known as 4-amino-2-butylthio-5-hydroxymethylpyrimidine) is a highly specialized pyrimidine derivative, primarily utilized in advanced or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (also known as 4-amino-2-butylthio-5-hydroxymethylpyrimidine) is a highly specialized pyrimidine derivative, primarily utilized in advanced organic synthesis as an intermediate for thiamine (Vitamin B1) analogs, such as 2-butylthiothiamine[1]. In microbiological and pharmacological research, compounds of this class act as potent thiamine antagonists[1].

As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on rote memorization; it must be grounded in mechanistic causality. Understanding how a chemical interacts with biological systems dictates why specific Personal Protective Equipment (PPE) is chosen. This guide provides a self-validating safety system designed to protect researchers from the unique hazards of this compound.

Hazard Assessment & Mechanistic Causality

The primary toxicological concern when handling (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is its potential to act as a thiamine antivitamin. If inhaled or absorbed systemically, thiamine antagonists competitively inhibit critical thiamine diphosphate-dependent enzymes, including the pyruvate dehydrogenase complex (PDHC), transketolase (TK), and the 2-oxoglutarate dehydrogenase complex (OGDHC)[2].

The Causality of Toxicity:

  • Enzyme Inhibition: The compound competes with natural thiamine, binding to the active sites of PDHC and TK[2].

  • Metabolic Starvation: Inhibition of PDHC severely limits the concentration of acetyl-CoA, starving the TCA cycle[2].

  • Apoptosis: This metabolic stress triggers a mitochondria-dependent, caspase-3-mediated signaling pathway, leading to cellular apoptosis—particularly manifesting as neurotoxicity[2][3].

Furthermore, the presence of the butylthio group confers enhanced lipophilicity compared to standard pyrimidines, significantly increasing the risk of percutaneous (dermal) absorption.

Table 1: Physicochemical & Hazard Profile Summary
Property / HazardSpecification / DetailsOperational Implication
Molecular Formula C9H15N3OSContains sulfur and nitrogen; potential for toxic combustion products (NOx, SOx).
Molecular Weight 213.3 g/mol Fine powder form poses a significant aerosolization and inhalation risk.
Biological Activity Thiamine AntagonistSystemic exposure can induce thiamine deficiency-like states and apoptosis[2].
Primary Hazards Skin Irritation, Eye Irritation, STOT SE 3Requires strict barrier protection and local exhaust ventilation.

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, every piece of PPE must directly neutralize a specific vector of exposure.

Table 2: Mandatory PPE Specifications
PPE CategoryRequired SpecificationMechanistic Justification (The "Why")
Hand Protection Nitrile Gloves (Thickness 0.11 mm, Breakthrough >480 min)The lipophilic butylthio moiety can permeate porous natural rubber (latex). Nitrile provides a superior chemical barrier against lipophilic thioethers.
Eye Protection ANSI Z87.1 / EN 166 tightly fitting safety gogglesPrevents ocular absorption of fine, aerosolized powders during transfer and weighing.
Respiratory N95 / P100 Particulate Respirator (if outside containment)Prevents inhalation of dust. Inhalation directly introduces the thiamine antagonist into the highly vascularized pulmonary system[2].
Body Protection Flame-retardant lab coat (buttoned), closed-toe shoesPrevents dermal accumulation of micro-dust particles.

Visualizing the Toxicity and Protection Pathway

The following diagram illustrates the logical relationship between exposure, the biochemical toxicity pathway, and how our PPE matrix intercepts this cascade.

G Exposure Exposure to (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Absorption Dermal/Inhalation Absorption Exposure->Absorption Unprotected Handling EnzymeInhib Competitive Inhibition of Thiamine-Dependent Enzymes (PDHC, TK, OGDHC) Absorption->EnzymeInhib Systemic Circulation MetabolicStress Reduction in Acetyl-CoA & Metabolic Stress EnzymeInhib->MetabolicStress Apoptosis Mitochondria-Dependent Caspase-3 Apoptosis MetabolicStress->Apoptosis Cellular Toxicity PPE Strict PPE Implementation (Nitrile, N95, Fume Hood) PPE->Exposure Prevents

Biochemical cascade of thiamine antagonism intercepted by strict PPE implementation.

Experimental Protocol: Safe Handling and Solution Preparation

This step-by-step methodology ensures that the preparation of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol solutions is conducted with zero systemic exposure.

Step 1: Environmental Preparation

  • Ensure the laboratory is equipped with an operational Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Line the working surface with anti-static, absorbent bench paper to capture micro-spills.

Step 2: PPE Donning Sequence

  • Don the flame-retardant lab coat.

  • Put on tightly fitting safety goggles.

  • Don a primary pair of nitrile gloves. If handling large quantities, double-glove to ensure the inner glove remains uncontaminated during doffing.

Step 3: Weighing Methodology

  • Causality Check: Static electricity can cause fine pyrimidine powders to aerosolize. Use an anti-static gun (zerostat) on the weighing boat and spatula before use.

  • Tare the anti-static weigh boat on an analytical balance located inside the vented enclosure.

  • Carefully transfer the required mass of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol using a micro-spatula. Cap the source bottle immediately.

Step 4: Solubilization

  • Transfer the powder into a pre-labeled, sealable glass vial.

  • Add the appropriate solvent (e.g., DMSO or Methanol, depending on the downstream assay) slowly down the side of the vial to prevent dust kick-up.

  • Seal the vial tightly before vortexing or sonicating. Never sonicate an open vial of hazardous powder.

Step 5: Doffing and Decontamination

  • Wipe down the exterior of the sealed vial, the balance, and the spatulas with a solvent-compatible wipe (e.g., 70% ethanol or isopropanol).

  • Carefully fold the bench paper inward to trap any residual dust and dispose of it in a designated hazardous solid waste container.

  • Remove the outer gloves by turning them inside out and wash hands thoroughly with soap and water.

Spill Management & Disposal Plans

Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Ensure full PPE (including N95/P100 respirator) is worn before approaching the spill.

  • Contain: Do not dry-sweep. Lightly mist the spilled powder with a compatible solvent (like 10% isopropanol in water) to suppress aerosolization.

  • Collect: Wipe up the dampened powder using absorbent pads.

  • Decontaminate: Wash the spill area with a mild detergent solution, followed by a water rinse.

Disposal Plan:

  • Solid Waste: All contaminated bench paper, gloves, and empty vials must be placed in a sealed, clearly labeled hazardous waste bag.

  • Liquid Waste: Solutions containing (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol must be collected in dedicated, chemically compatible liquid waste carboys.

  • Final Disposition: Do not flush down the sink. All waste must be routed to a certified environmental health and safety (EHS) facility for high-temperature incineration, as combustion destroys the active pyrimidine ring and thioether linkages.

References

  • Title: 2-Butylthiothiamine の合成と Saccharomyces に対する増殖阻害作用 (Synthesis of 2-Butylthiothiamine and Its Inhibitory Effect on the Growth of Saccharomyces)
  • Source: Portland Press (Bioscience Reports)
  • Title: Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis (PMC Mirror)

Sources

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